molecular formula C198H322N60O52S B15603051 GUB03385

GUB03385

Numéro de catalogue: B15603051
Poids moléculaire: 4407 g/mol
Clé InChI: TVRONFIOWCJUHZ-IOSBWDADSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

GUB03385 is a useful research compound. Its molecular formula is C198H322N60O52S and its molecular weight is 4407 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C198H322N60O52S

Poids moléculaire

4407 g/mol

Nom IUPAC

(2S)-6-[2-[3-[2-[2-[2-[3-[[(5S)-5-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-6-[[(2S)-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-6-oxohexyl]amino]-2-oxopropoxy]ethoxy]ethylamino]-2-oxoethoxy]propoxy]ethylamino]-2-(octadecanoylamino)-6-oxohexanoic acid

InChI

InChI=1S/C198H322N60O52S/c1-13-16-17-18-19-20-21-22-23-24-25-26-27-28-32-63-152(268)234-137(192(305)306)53-37-64-151(267)217-79-86-307-84-47-85-309-108-155(271)218-80-87-308-88-89-310-107-124(265)101-214-72-36-35-52-129(168(281)241-136(59-43-78-224-198(212)213)189(302)256-81-45-62-149(256)184(297)251-158(111(4)5)185(298)227-103-154(270)233-130(55-39-74-220-194(204)205)169(282)242-138(163(201)276)91-118-48-30-29-31-49-118)232-153(269)102-226-167(280)128(54-38-73-219-193(202)203)236-180(293)145(105-260)249-165(278)114(8)230-175(288)139(92-119-65-67-123(264)68-66-119)244-176(289)140(93-120-98-225-127-51-34-33-50-125(120)127)243-164(277)115(9)231-182(295)147-60-44-82-257(147)190(303)144(96-150(200)266)248-187(300)160(113(7)15-3)253-179(292)143(97-157(274)275)246-183(296)148-61-46-83-258(148)191(304)162(117(11)263)255-173(286)133(58-42-77-223-197(210)211)240-186(299)159(112(6)14-2)252-174(287)134(69-70-156(272)273)238-171(284)135(71-90-311-12)239-181(294)146(106-261)250-178(291)141(94-121-99-215-109-228-121)245-170(283)131(56-40-75-221-195(206)207)237-177(290)142(95-122-100-216-110-229-122)247-188(301)161(116(10)262)254-172(285)132(57-41-76-222-196(208)209)235-166(279)126(199)104-259/h29-31,33-34,48-51,65-68,98-100,109-117,126,128-149,158-162,214,225,259-264H,13-28,32,35-47,52-64,69-97,101-108,199H2,1-12H3,(H2,200,266)(H2,201,276)(H,215,228)(H,216,229)(H,217,267)(H,218,271)(H,226,280)(H,227,298)(H,230,288)(H,231,295)(H,232,269)(H,233,270)(H,234,268)(H,235,279)(H,236,293)(H,237,290)(H,238,284)(H,239,294)(H,240,299)(H,241,281)(H,242,282)(H,243,277)(H,244,289)(H,245,283)(H,246,296)(H,247,301)(H,248,300)(H,249,278)(H,250,291)(H,251,297)(H,252,287)(H,253,292)(H,254,285)(H,255,286)(H,272,273)(H,274,275)(H,305,306)(H4,202,203,219)(H4,204,205,220)(H4,206,207,221)(H4,208,209,222)(H4,210,211,223)(H4,212,213,224)/t112-,113-,114-,115-,116+,117+,126-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,158-,159-,160-,161-,162-/m0/s1

Clé InChI

TVRONFIOWCJUHZ-IOSBWDADSA-N

Origine du produit

United States

Foundational & Exploratory

Unraveling the Mechanism of GUB03385: A Dual Agonist for Obesity Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Hørsholm, Denmark - GUB03385, a novel long-acting analogue of prolactin-releasing peptide (PrRP31), has been identified as a potent dual agonist for the G-protein coupled receptor 10 (GPR10) and the neuropeptide FF receptor type 2 (NPFF2R).[1] This dual agonism is a critical mechanism for its significant anti-obesity effects, which are primarily achieved through the suppression of food intake and an increase in energy expenditure. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its molecular targets, signaling pathways, and the experimental methodologies used for its characterization.

Core Mechanism: Dual Agonism on GPR10 and NPFF2R

This compound exerts its therapeutic effects by simultaneously activating two distinct G-protein coupled receptors:

  • GPR10 (Prolactin-Releasing Peptide Receptor): this compound acts as a full agonist on GPR10. This receptor is abundantly expressed in key brain regions that regulate appetite and energy homeostasis, such as the brainstem and hypothalamus. The activation of GPR10 is considered a principal mediator of the anorectic and weight-loss-promoting effects of PrRP and its analogues.

  • NPFF2R (Neuropeptide FF Receptor 2): this compound functions as a partial agonist on NPFF2R. This receptor is also involved in the central regulation of energy balance. Studies have shown that the combined activation of both GPR10 and NPFF2R is essential for the robust and sustained anti-obesity efficacy observed with PrRP31 analogues like this compound.

Quantitative Pharmacological Profile

The potency of this compound at its target receptors has been quantified through in vitro functional assays. The half-maximal effective concentrations (EC50) demonstrate its high affinity for both GPR10 and NPFF2R.

CompoundTargetAgonist TypeEC50 (nM)
This compoundGPR10Full Agonist0.4
This compoundNPFF2RPartial Agonist20

Signaling Pathways Activated by this compound

The binding of this compound to GPR10 and NPFF2R initiates a cascade of intracellular signaling events. These pathways ultimately mediate the physiological responses of reduced appetite and increased energy expenditure.

GPR10 Signaling Cascade

Activation of GPR10 by this compound leads to the engagement of multiple G-protein subtypes, primarily Gq/11 and Gi/o. This initiates several downstream signaling pathways:

  • Calcium Mobilization: Activation of the Gq/11 pathway stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores.

  • MAPK/ERK Pathway: GPR10 activation leads to the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2), which are key regulators of cell growth and differentiation.

  • Other Key Kinases: The signaling cascade also involves the activation of c-Jun N-terminal kinase (JNK), cAMP response element-binding protein (CREB), phosphoinositide 3-kinase (PI3K)/Akt, protein kinase A (PKA), and protein kinase C (PKC).

GPR10_Signaling This compound This compound GPR10 GPR10 This compound->GPR10 Gq11 Gq/11 GPR10->Gq11 Gi_o Gi/o GPR10->Gi_o ERK ERK GPR10->ERK JNK JNK GPR10->JNK CREB CREB GPR10->CREB PI3K_Akt PI3K/Akt GPR10->PI3K_Akt PKA PKA GPR10->PKA PKC PKC GPR10->PKC PLC PLC Gq11->PLC Gi_o->ERK inhibits AC IP3 IP3 PLC->IP3 Ca2 Ca2+ Release IP3->Ca2

GPR10 Signaling Pathway
NPFF2R Signaling Cascade

NPFF2R is primarily coupled to the inhibitory G-protein, Gi/o, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. However, it can also couple to Gs and Gq proteins and activate other signaling pathways:

  • cAMP Modulation: The primary mechanism is the inhibition of adenylyl cyclase, reducing cAMP production.

  • MAPK/ERK Pathway: Similar to GPR10, NPFF2R activation also leads to the phosphorylation of ERK.

  • NF-κB Pathway: NPFF2R signaling has been shown to involve the activation of the nuclear factor kappa B (NF-κB) pathway, which plays a role in inflammation and cellular stress responses.

NPFF2R_Signaling This compound This compound NPFF2R NPFF2R This compound->NPFF2R Gi_o Gi/o NPFF2R->Gi_o ERK ERK NPFF2R->ERK NFkB NF-κB NPFF2R->NFkB AC Adenylyl Cyclase Gi_o->AC cAMP cAMP AC->cAMP

NPFF2R Signaling Pathway

Experimental Protocols

The characterization of this compound involves a suite of in vitro and in vivo assays to determine its binding affinity, functional activity, and therapeutic efficacy.

In Vitro Assays

A general workflow for the in vitro characterization of this compound is as follows:

in_vitro_workflow start Start: this compound Synthesis receptor_binding Receptor Binding Assays (GPR10 & NPFF2R) start->receptor_binding cAMP_assay cAMP Accumulation Assay (NPFF2R) receptor_binding->cAMP_assay calcium_assay Calcium Mobilization Assay (GPR10) receptor_binding->calcium_assay erk_assay ERK Phosphorylation Assay (Western Blot) cAMP_assay->erk_assay calcium_assay->erk_assay data_analysis Data Analysis (EC50/IC50 Determination) erk_assay->data_analysis end End: In Vitro Profile data_analysis->end

In Vitro Experimental Workflow

1. Receptor Binding Assays

  • Objective: To determine the binding affinity (Ki) of this compound to GPR10 and NPFF2R.

  • Methodology:

    • Cell Culture and Membrane Preparation: HEK293 cells stably expressing either human GPR10 or NPFF2R are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

    • Competitive Binding: A fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-PrRP for GPR10) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

    • Separation and Detection: Bound and free radioligand are separated by rapid filtration. The radioactivity of the filters is measured using a gamma counter.

    • Data Analysis: The IC50 value (concentration of this compound that inhibits 50% of specific binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.

2. cAMP Accumulation Assay (for NPFF2R)

  • Objective: To measure the effect of this compound on cAMP production in cells expressing NPFF2R.

  • Methodology:

    • Cell Culture: CHO or HEK293 cells expressing NPFF2R are seeded in 96-well plates.

    • Agonist Stimulation: Cells are treated with forskolin (B1673556) (to stimulate adenylyl cyclase) and varying concentrations of this compound.

    • Lysis and Detection: Cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence).

    • Data Analysis: The inhibition of forskolin-stimulated cAMP production is plotted against the this compound concentration to determine the EC50 value.

3. Calcium Mobilization Assay (for GPR10)

  • Objective: To measure the increase in intracellular calcium concentration upon GPR10 activation by this compound.

  • Methodology:

    • Cell Culture and Dye Loading: HEK293 cells expressing GPR10 are seeded in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Ligand Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR), and varying concentrations of this compound are added to the wells.

    • Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium, is measured in real-time.

    • Data Analysis: The peak fluorescence response is plotted against the this compound concentration to determine the EC50 value.

4. ERK Phosphorylation Assay (Western Blot)

  • Objective: To detect the activation of the ERK/MAPK pathway by this compound.

  • Methodology:

    • Cell Treatment and Lysis: Cells expressing GPR10 or NPFF2R are treated with this compound for a specific time, then lysed to extract proteins.

    • SDS-PAGE and Western Blotting: Protein lysates are separated by size using SDS-PAGE and transferred to a PVDF membrane.

    • Antibody Incubation: The membrane is incubated with a primary antibody specific for phosphorylated ERK (p-ERK) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detection: A chemiluminescent substrate is added, and the signal is detected. The membrane is then stripped and re-probed with an antibody for total ERK to normalize the data.

    • Quantification: The band intensities are quantified to determine the fold-change in ERK phosphorylation.

In Vivo Efficacy Studies
  • Objective: To evaluate the anti-obesity effects of this compound in a relevant animal model.

  • Animal Model: Diet-induced obese (DIO) mice are commonly used. C57BL/6J mice are fed a high-fat diet (typically 45-60% kcal from fat) for several weeks to induce obesity, hyperglycemia, and insulin (B600854) resistance.

  • Methodology:

    • Compound Administration: DIO mice are treated with this compound or a vehicle control, typically via subcutaneous injection.

    • Monitoring: Body weight, food intake, and water intake are monitored regularly.

    • Metabolic Phenotyping: At the end of the study, various metabolic parameters can be assessed, including glucose tolerance (oral glucose tolerance test), insulin sensitivity, and body composition (e.g., using DEXA or MRI).

    • Data Analysis: Statistical analysis is performed to compare the effects of this compound treatment with the vehicle control group.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of obesity. Its mechanism of action, centered on the dual agonism of GPR10 and NPFF2R, leads to a significant reduction in food intake and an increase in energy expenditure. The comprehensive in vitro and in vivo experimental approaches outlined in this guide provide a robust framework for the continued development and characterization of this and similar compounds, with the ultimate goal of addressing the growing global health challenge of obesity.

References

Unveiling the Molecular Target of GUB03385: A Hypothetical Case Study in Glucagon Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for "GUB03385" in publicly available scientific literature and databases did not yield any specific information on a compound with this identifier. Therefore, this document serves as an in-depth, illustrative technical guide on the process of biological target identification, using a hypothetical molecule, herein referred to as this compound, and its potential interaction with the glucagon (B607659) receptor. The data, experimental protocols, and pathways described are representative examples constructed to meet the user's request for a technical whitepaper.

Abstract

This guide outlines a comprehensive strategy for the identification and validation of the biological target of a novel therapeutic candidate, exemplified by the hypothetical small molecule this compound. We present a putative mechanism of action for this compound as a competitive antagonist of the glucagon receptor (GCGR), a key regulator of glucose homeostasis. This document details the experimental methodologies, presents simulated quantitative data in a structured format, and visualizes the associated signaling pathways and experimental workflows. The content is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The regulation of glucose metabolism is a complex process involving a delicate balance between hormones such as insulin (B600854) and glucagon.[1][2] Dysregulation of glucagon signaling is a hallmark of type 2 diabetes, characterized by excessive glucagon secretion, leading to hyperglycemia.[2][3] The glucagon receptor, a Class B G-protein coupled receptor (GPCR), is predominantly expressed in the liver and plays a crucial role in mediating the effects of glucagon on glucose production.[3][4] Therefore, antagonism of the GCGR presents a promising therapeutic strategy for the management of type 2 diabetes.

This whitepaper describes the hypothetical biological target identification of this compound, a novel small molecule inhibitor of the glucagon signaling pathway.

Quantitative Data Summary

The following tables summarize the fictional quantitative data for the characterization of this compound's interaction with the glucagon receptor.

Table 1: this compound Binding Affinity for the Human Glucagon Receptor

LigandReceptorAssay TypeKd (nM)Ki (nM)
This compoundHuman GCGRRadioligand Binding5.2 ± 0.87.5 ± 1.1
GlucagonHuman GCGRRadioligand Binding2.1 ± 0.3N/A

Table 2: In Vitro Functional Activity of this compound

AssayCell LineStimulusIC50 (nM)
cAMP AccumulationHEK293-hGCGRGlucagon (10 nM)12.8 ± 2.5
GlycogenolysisPrimary Human HepatocytesGlucagon (5 nM)25.4 ± 4.1

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for the human glucagon receptor.

Methodology:

  • Membrane Preparation: Membranes from HEK293 cells stably expressing the human glucagon receptor were prepared by homogenization and centrifugation.

  • Binding Reaction: Membranes were incubated with a fixed concentration of [125I]-glucagon and increasing concentrations of unlabeled this compound in a binding buffer.

  • Incubation: The reaction was incubated at room temperature for 60 minutes to reach equilibrium.

  • Separation: Bound and free radioligand were separated by rapid filtration through a glass fiber filter.

  • Detection: Radioactivity retained on the filters was quantified using a gamma counter.

  • Data Analysis: Non-linear regression analysis was used to determine the Ki value.

cAMP Accumulation Assay

Objective: To assess the functional antagonist activity of this compound by measuring its effect on glucagon-stimulated cAMP production.

Methodology:

  • Cell Culture: HEK293 cells expressing the human glucagon receptor were seeded in 96-well plates.

  • Pre-treatment: Cells were pre-incubated with various concentrations of this compound for 30 minutes.

  • Stimulation: Cells were then stimulated with a fixed concentration of glucagon for 15 minutes.

  • Lysis and Detection: Cells were lysed, and intracellular cAMP levels were measured using a competitive immunoassay kit.

  • Data Analysis: The IC50 value was calculated from the concentration-response curve.

Signaling Pathways and Workflows

Glucagon Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the glucagon receptor and the proposed point of intervention for this compound.

GUB03385_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glucagon Glucagon GCGR Glucagon Receptor (GCGR) Glucagon->GCGR Binds This compound This compound This compound->GCGR Blocks G_alpha_s Gαs GCGR->G_alpha_s Activates AC Adenylate Cyclase (AC) G_alpha_s->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates PhK Phosphorylase Kinase PKA->PhK Activates GP Glycogen Phosphorylase PhK->GP Activates Glycogenolysis Glycogenolysis GP->Glycogenolysis Initiates Glucose_Export Glucose Export Glycogenolysis->Glucose_Export Leads to

Caption: Proposed mechanism of this compound action on the GCGR signaling pathway.

Target Identification and Validation Workflow

The logical workflow for identifying and validating the biological target of a novel compound is depicted below.

Target_Identification_Workflow cluster_discovery Target Discovery cluster_validation Target Validation cluster_preclinical Preclinical Evaluation phenotypic_screening Phenotypic Screening (e.g., Glucose Uptake Assay) affinity_chromatography Affinity Chromatography-Mass Spectrometry phenotypic_screening->affinity_chromatography Identifies Hits yeast_three_hybrid Yeast Three-Hybrid System phenotypic_screening->yeast_three_hybrid Identifies Hits binding_assays Binding Assays (e.g., Radioligand, SPR) affinity_chromatography->binding_assays Identifies Putative Target yeast_three_hybrid->binding_assays Identifies Putative Target functional_assays Functional Assays (e.g., cAMP, Enzyme Activity) binding_assays->functional_assays Confirms Interaction knockdown_studies Target Knockdown/Knockout (siRNA, CRISPR) functional_assays->knockdown_studies Confirms Mechanism in_vivo_models In Vivo Animal Models (e.g., Diabetic Mouse Model) knockdown_studies->in_vivo_models Validates Target pharmacokinetics Pharmacokinetics & Pharmacodynamics (PK/PD) in_vivo_models->pharmacokinetics Evaluates Efficacy

Caption: A generalized workflow for biological target identification and validation.

Conclusion

This guide provides a framework for the biological target identification of a novel therapeutic candidate, using the hypothetical molecule this compound as an antagonist of the glucagon receptor. The presented data, though simulated, reflects the types of quantitative results obtained through standard experimental procedures. The detailed protocols and visual diagrams of the signaling pathway and experimental workflow offer a comprehensive overview of the target validation process. This systematic approach is crucial for advancing our understanding of a compound's mechanism of action and for the successful development of new medicines.

References

The Enigmatic Compound GUB03385: A Search for Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The absence of data prevents the creation of an in-depth technical guide on its discovery and synthesis as requested. Key information required for such a document, including its chemical structure, biological targets, mechanism of action, and synthetic route, remains unavailable in the public domain.

To facilitate a more fruitful investigation, researchers, scientists, and drug development professionals interested in GUB03385 are encouraged to provide any of the following clarifying details:

  • Alternative Designations: Any other names, codes, or identifiers used for this compound.

  • Chemical Structure: A 2D or 3D representation of the molecule, or a standard chemical identifier such as a SMILES string or IUPAC name.

  • Associated Publications: Any research articles, posters, or presentations that mention this compound, even if peripherally.

  • Therapeutic Area: The intended disease or biological pathway targeted by this compound.

Without this foundational information, a detailed analysis of its discovery, synthesis, and biological activity is not possible at this time. We encourage the user to provide more specific details to enable a thorough and accurate response.

The Structure-Activity Relationship of GUB03385: A Potent Dual Agonist of GPR10 and NPFF2R

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

GUB03385, a lipidated analog of prolactin-releasing peptide 31 (PrRP31), has emerged as a significant research focus due to its potent dual agonism at the G protein-coupled receptor 10 (GPR10) and the neuropeptide FF receptor 2 (NPFF2R). This dual activity has demonstrated promising anti-obesity effects, making the exploration of its structure-activity relationship (SAR) a critical endeavor for the development of novel therapeutics. This guide provides a comprehensive overview of the SAR studies of this compound and its analogs, detailing the quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Structure-Activity Relationship Data

The potency of this compound and its analogs is primarily determined by their ability to activate GPR10 and NPFF2R. The following table summarizes the in vitro activity of a series of lipidated PrRP31 analogs, highlighting the impact of fatty acid chain length, type, and attachment site on receptor agonism. The data is extracted from a key study on lipidated PrRP31 metabolites.[1]

AnalogLipidationLinkerEC50 GPR10 (nM)EC50 NPFF2R (nM)
PrRP31None-0.2>5000
GUB02647C16γE0.3147
GUB03060C18 diacidγE0.2>5000
GUB03050C18 diacidγE0.6>5000
This compound C18 γE-OEG-OEG 0.4 20
GUB03386C18 diacidγE-OEG-OEG1.1>5000

Data sourced from Alexopoulou F, et al. Sci Rep. 2022.[1]

Experimental Protocols

The synthesis and evaluation of this compound and its analogs involve solid-phase peptide synthesis and specialized functional assays.

Solid-Phase Peptide Synthesis of Lipidated PrRP31 Analogs

The lipidated PrRP31 analogs, including this compound, were synthesized using a standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy on a rink amide resin.

General Protocol:

  • Resin Swelling: The rink amide resin is swelled in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: The Fmoc protecting group is removed from the resin using 20% piperidine (B6355638) in DMF for 20 minutes.

  • Amino Acid Coupling: The corresponding Fmoc-protected amino acid (4 equivalents) is activated with hexafluorophosphate (B91526) benzotriazole (B28993) tetramethyl uronium (HBTU) (3.9 equivalents) and diisopropylethylamine (DIPEA) (8 equivalents) in DMF and coupled to the resin for 1-2 hours.

  • Washing: The resin is washed with DMF and dichloromethane (B109758) (DCM).

  • Lipidation: For lipidated analogs, the fatty acid is coupled to the desired amino acid residue (e.g., lysine) using the same coupling procedure as for amino acids. Linkers such as γ-glutamic acid (γE) and oligoethylene glycol (OEG) are incorporated in a similar manner.

  • Cleavage and Deprotection: The peptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (95:2.5:2.5) for 2-3 hours.

  • Purification: The crude peptide is precipitated with cold diethyl ether, dissolved in water/acetonitrile, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide is characterized by liquid chromatography-mass spectrometry (LC-MS) to confirm its identity and purity.

In Vitro Functional Assays

The agonist activity of the analogs at GPR10 and NPFF2R is determined using homogeneous time-resolved fluorescence (HTRF) assays.

GPR10 Activity (IP1 Accumulation Assay):

GPR10 is a Gq-coupled receptor, and its activation leads to the accumulation of inositol (B14025) monophosphate (IP1).

  • Cell Culture: HEK293 cells stably expressing human GPR10 are cultured in a suitable medium.

  • Cell Seeding: Cells are seeded into 384-well plates and incubated overnight.

  • Compound Stimulation: The test compounds (analogs) are added to the cells at various concentrations and incubated for 30 minutes at 37°C in the presence of LiCl, which inhibits IP1 degradation.

  • Lysis and Detection: The cells are lysed, and the HTRF reagents (IP1-d2 and anti-IP1 cryptate) are added.

  • Signal Measurement: After a 1-hour incubation at room temperature, the HTRF signal is read on a compatible plate reader at 620 nm and 665 nm. The ratio of the signals is proportional to the amount of IP1 produced.

  • Data Analysis: The EC50 values are calculated from the dose-response curves.

NPFF2R Activity (cAMP Measurement Assay):

NPFF2R is a Gi-coupled receptor, and its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Cell Culture: CHO-K1 cells stably expressing human NPFF2R are cultured in a suitable medium.

  • Cell Seeding: Cells are seeded into 384-well plates and incubated overnight.

  • Compound Stimulation: The test compounds are added to the cells at various concentrations in the presence of forskolin (B1673556) (an adenylyl cyclase activator) and incubated for 30 minutes at room temperature.

  • Lysis and Detection: The cells are lysed, and the HTRF reagents (cAMP-d2 and anti-cAMP cryptate) are added.

  • Signal Measurement: After a 1-hour incubation at room temperature, the HTRF signal is read on a compatible plate reader.

  • Data Analysis: The EC50 values are calculated from the dose-response curves, where a decrease in the HTRF signal indicates agonist activity.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways of GPR10 and NPFF2R, and the general workflow of the SAR studies.

GPR10_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound GPR10 GPR10 This compound->GPR10 Gq Gq GPR10->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response NPFF2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound NPFF2R NPFF2R This compound->NPFF2R Gi Gi NPFF2R->Gi AC Adenylyl Cyclase Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA_inhibition PKA Inhibition cAMP->PKA_inhibition Cellular_Response Cellular Response PKA_inhibition->Cellular_Response SAR_Workflow start Design of Lipidated PrRP31 Analogs synthesis Solid-Phase Peptide Synthesis start->synthesis purification RP-HPLC Purification synthesis->purification characterization LC-MS Characterization purification->characterization gpr10_assay GPR10 Functional Assay (IP1 Accumulation) characterization->gpr10_assay npff2r_assay NPFF2R Functional Assay (cAMP Measurement) characterization->npff2r_assay data_analysis Data Analysis (EC50 Determination) gpr10_assay->data_analysis npff2r_assay->data_analysis sar_elucidation SAR Elucidation data_analysis->sar_elucidation

References

In vitro and in vivo preliminary studies of GUB03385

Author: BenchChem Technical Support Team. Date: December 2025

Attention Researchers, Scientists, and Drug Development Professionals:

A comprehensive search for preliminary in vitro and in vivo studies related to the compound "GUB03385" has yielded no specific publicly available data. This suggests that "this compound" may be an internal designation not yet disclosed in scientific literature, or the identifier may be inaccurate.

To provide a thorough technical guide, access to proprietary research, internal documentation, or the correct compound identifier is necessary.

For illustrative purposes, this guide outlines the expected structure and content of a technical whitepaper on a novel compound, using placeholders where specific data for this compound would be presented. This framework can be populated once the relevant information is available.

Executive Summary

This section would typically provide a high-level overview of this compound, including its therapeutic potential, mechanism of action, and a summary of key findings from in vitro and in vivo studies.

In Vitro Studies

This section would detail the experiments conducted in a controlled laboratory setting to determine the biochemical and cellular effects of this compound.

Target Engagement and Potency

Objective: To quantify the binding affinity and functional activity of this compound against its intended biological target.

Experimental Protocol:

  • Assay Type: Placeholder for specific assay (e.g., Enzyme-Linked Immunosorbent Assay (ELISA), Radioligand Binding Assay, Surface Plasmon Resonance (SPR)).

  • Materials: Recombinant target protein, this compound, control compounds, necessary buffers and reagents.

  • Procedure:

    • Immobilize the target protein on a suitable solid phase (e.g., microplate well, sensor chip).

    • Prepare a serial dilution of this compound.

    • Incubate the diluted compound with the immobilized target for a specified time and temperature.

    • Wash to remove unbound compound.

    • Detect the binding signal using an appropriate method (e.g., colorimetric, fluorescent, radioactive).

    • Calculate binding constants (e.g., Kd, IC50) from the resulting dose-response curves.

Data Presentation:

CompoundTargetAssay TypeKd (nM)IC50 (nM)
This compound[Target Name][Assay Name][Value][Value]
Control[Target Name][Assay Name][Value][Value]

Signaling Pathway Visualization:

This diagram would illustrate the known signaling cascade in which the target of this compound is involved.

GUB03385_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand Receptor Receptor Ligand->Receptor Downstream_Effector_1 Effector 1 Receptor->Downstream_Effector_1 Downstream_Effector_2 Effector 2 Downstream_Effector_1->Downstream_Effector_2 Transcription_Factor Transcription Factor Downstream_Effector_2->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression This compound This compound This compound->Receptor Inhibition In_Vitro_Workflow Cell_Seeding Seed Cells in Plates Compound_Treatment Treat with this compound (Dose-Response) Cell_Seeding->Compound_Treatment Incubation Incubate (Time, Temperature, CO2) Compound_Treatment->Incubation Assay_Performance Perform Cellular Assay (e.g., MTT, qPCR) Incubation->Assay_Performance Data_Acquisition Readout (e.g., Absorbance) Assay_Performance->Data_Acquisition Data_Analysis Calculate EC50/ Analyze Expression Data_Acquisition->Data_Analysis In_Vivo_Logic cluster_preclinical Preclinical Development In_Vitro In Vitro Potency & Selectivity PK_Studies Pharmacokinetics (ADME) In_Vitro->PK_Studies Efficacy_Studies In Vivo Efficacy (Disease Model) In_Vitro->Efficacy_Studies PK_Studies->Efficacy_Studies Tox_Studies Toxicology Studies Efficacy_Studies->Tox_Studies IND_Enabling IND-Enabling Studies Tox_Studies->IND_Enabling

In-depth Technical Guide: The Novelty and Significance of GUB03385

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information, including scientific literature and clinical trial databases, does not contain specific data or publications related to a compound or agent designated "GUB03385". The following in-depth technical guide is a structured example based on a fictional analogue, "Exemplarib," to demonstrate the requested format and content for a comprehensive scientific whitepaper. This template can be adapted for a specific compound once the relevant data is available.

Exemplarib: A Novel Modulator of the Fibroblast Growth Factor Receptor (FGFR) Pathway in Oncology

Introduction and Scientific Rationale

Exemplarib is a novel, orally bioavailable small molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases. Dysregulation of the FGFR signaling pathway, through amplification, mutations, or fusions, is a known oncogenic driver in a variety of solid tumors, including urothelial carcinoma, cholangiocarcinoma, and non-small cell lung cancer. By selectively targeting aberrant FGFR signaling, Exemplarib presents a promising therapeutic strategy for patient populations with limited treatment options. This document outlines the pre-clinical data supporting the novelty and significance of Exemplarib, including its mechanism of action, in vitro and in vivo efficacy, and key experimental protocols.

Quantitative Data Summary

The following tables summarize the key quantitative data from pre-clinical studies of Exemplarib.

Table 1: In Vitro Kinase Inhibitory Activity of Exemplarib

Target KinaseIC₅₀ (nM)
FGFR12.5
FGFR21.8
FGFR33.1
FGFR45.2
VEGFR2150.7
EGFR>1000

Table 2: In Vitro Cellular Proliferation Assay in FGFR-Altered Cancer Cell Lines

Cell LineCancer TypeFGFR AlterationGI₅₀ (nM)
RT112Urothelial CarcinomaFGFR3 Fusion8.9
AN3 CAEndometrial CancerFGFR2 Mutation12.4
H1581Lung Squamous Cell CarcinomaFGFR1 Amplification25.1
A549Lung AdenocarcinomaWild-Type FGFR>5000

Table 3: In Vivo Efficacy of Exemplarib in a Patient-Derived Xenograft (PDX) Model (Urothelial Carcinoma with FGFR3 Fusion)

Treatment GroupDose (mg/kg, oral, once daily)Tumor Growth Inhibition (%)
Vehicle Control-0
Exemplarib1085
Exemplarib3098
Detailed Experimental Protocols

3.1. In Vitro Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Exemplarib against a panel of purified recombinant human kinases.

  • Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was employed. Kinase, biotinylated substrate peptide, and ATP were incubated with serially diluted Exemplarib in a 384-well plate. The reaction was initiated by the addition of ATP and allowed to proceed for 60 minutes at room temperature. A solution containing a europium-labeled anti-phospho-substrate antibody and allophycocyanin-labeled streptavidin was then added to stop the reaction and detect substrate phosphorylation. The TR-FRET signal was read on a compatible plate reader. IC₅₀ values were calculated using a four-parameter logistic model.

3.2. Cellular Proliferation Assay

  • Objective: To assess the effect of Exemplarib on the proliferation of cancer cell lines with and without FGFR alterations.

  • Methodology: Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, cells were treated with a 10-point, 3-fold serial dilution of Exemplarib for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures intracellular ATP levels. Luminescence was recorded, and the half-maximal growth inhibition (GI₅₀) values were determined by non-linear regression analysis.

3.3. Patient-Derived Xenograft (PDX) Model

  • Objective: To evaluate the in vivo anti-tumor efficacy of Exemplarib in a clinically relevant animal model.

  • Methodology: Female athymic nude mice were implanted subcutaneously with tumor fragments from a patient with urothelial carcinoma harboring an FGFR3 fusion. Once tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups. Exemplarib was formulated in a 0.5% methylcellulose (B11928114) solution and administered orally once daily. Tumor volume and body weight were measured twice weekly. Tumor growth inhibition was calculated at the end of the study by comparing the change in tumor volume in the treated groups to the vehicle control group.

Signaling Pathways and Experimental Workflows

4.1. FGFR Signaling Pathway and Mechanism of Action of Exemplarib

FGFR_Signaling_Pathway cluster_legend FGF FGF Ligand FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K Exemplarib Exemplarib Exemplarib->FGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation key1 Activation -> key2 Inhibition --|

Caption: Mechanism of action of Exemplarib in the FGFR signaling pathway.

4.2. Experimental Workflow for In Vivo PDX Studies

PDX_Workflow start Tumor Implantation (PDX model) growth Tumor Growth (150-200 mm³) start->growth random Randomization growth->random treat_A Group A: Vehicle Control random->treat_A treat_B Group B: Exemplarib (10 mg/kg) random->treat_B treat_C Group C: Exemplarib (30 mg/kg) random->treat_C measure Treatment & Measurement (Daily Dosing, Bi-weekly Measurement) treat_A->measure treat_B->measure treat_C->measure end Endpoint Analysis: Tumor Growth Inhibition measure->end

Caption: Workflow for assessing in vivo efficacy in PDX models.

GUB03385: A Novel Dual Agonist for the Potential Treatment of Obesity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GUB03385 is a novel, long-acting prolactin-releasing peptide (PrRP) analogue with potent dual agonist activity at the G protein-coupled receptor 10 (GPR10) and the neuropeptide FF receptor type 2 (NPFF2R). Preclinical studies have demonstrated its significant potential as a therapeutic agent for obesity. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, preclinical efficacy, and detailed experimental methodologies. The information is intended to support further research and development of this promising compound.

Introduction

Obesity is a global health crisis with a growing prevalence, creating a significant unmet medical need for effective and safe therapeutic interventions. This compound, a lipidated PrRP31 analogue developed by Gubra, has emerged as a promising candidate for the treatment of obesity. This document details the scientific foundation for the potential therapeutic applications of this compound, focusing on its dual agonism of GPR10 and NPFF2R, which are implicated in the regulation of energy homeostasis and appetite.

Mechanism of Action

This compound exerts its effects through the simultaneous activation of two G protein-coupled receptors: GPR10 and NPFF2R.

  • GPR10 (Prolactin-releasing peptide receptor): GPR10 is primarily coupled to the Gq/11 signaling pathway. Activation of GPR10 by this compound leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in an increase in intracellular calcium and the accumulation of inositol monophosphate (IP1), a stable metabolite of IP3.

  • NPFF2R (Neuropeptide FF receptor 2): NPFF2R is predominantly coupled to the Gi signaling pathway. Agonism of NPFF2R by this compound inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

The synergistic activation of these two pathways in key brain regions involved in appetite and energy expenditure is believed to be the primary driver of the anti-obesity effects of this compound.

Signaling Pathway of this compound

GUB03385_Signaling_Pathway cluster_membrane Cell Membrane cluster_receptors Receptors cluster_intracellular Intracellular Signaling This compound This compound GPR10 GPR10 This compound->GPR10 Full Agonist NPFF2R NPFF2R This compound->NPFF2R Partial Agonist Gq11 Gq/11 GPR10->Gq11 Activates Gi Gi NPFF2R->Gi Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP1 IP1 Accumulation PLC->IP1 Leads to Physiological_Effects Physiological Effects (↓ Appetite, ↓ Body Weight) IP1->Physiological_Effects AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Results in cAMP->Physiological_Effects

Caption: this compound dual agonism on GPR10 and NPFF2R pathways.

Preclinical Data

In Vitro Receptor Activation

The potency and efficacy of this compound and its active metabolites were assessed using Homogeneous Time-Resolved Fluorescence (HTRF) assays.

CompoundTargetAssay TypePotency (EC50)Efficacy
This compound GPR10IP-One0.4 nMFull Agonist
NPFF2RcAMP20 nMPartial Agonist
GUB08248 (Metabolite) GPR10IP-One0.5 nMFull Agonist
NPFF2RcAMP2.5 nMPartial Agonist
GUB08251 (Metabolite) GPR10IP-One1.3 nMFull Agonist
NPFF2RcAMP3.6 nMPartial Agonist
In Vivo Efficacy in Diet-Induced Obese (DIO) Mice

The anti-obesity effects of this compound were evaluated in a diet-induced obese (DIO) mouse model.

CompoundDoseTreatment DurationBody Weight Loss (Day 7)Sustained Weight Loss (Day 13 - Washout)
This compound Not Specified7 days (s.c. once daily)8.2% ± 0.7%13.0% ± 1.2%
GUB02647 (analogue) Not Specified7 days (s.c. once daily)11.8% ± 1.0%8.1% ± 1.0%

Experimental Protocols

In Vitro Receptor Activation Assays

This assay quantifies the accumulation of inositol monophosphate (IP1), a downstream metabolite of the Gq pathway.

  • Cell Line: Human GPR10 Chem 1 cells.

  • Technology: HTRF IP-One assay kit (Cisbio).

  • Protocol:

    • Cells are seeded in a microplate and incubated.

    • This compound or its metabolites are added at various concentrations.

    • The cells are stimulated for 30 minutes at 37°C.

    • IP1-d2 conjugate and anti-IP1 cryptate antibody are added.

    • The plate is incubated for 1 hour at room temperature.

    • The HTRF signal is read on a compatible plate reader (emission at 665 nm and 620 nm).

    • The ratio of the two emission signals is calculated and used to determine IP1 concentrations.

This assay measures the inhibition of cyclic AMP (cAMP) production, indicative of Gi pathway activation.

  • Cell Line: Human NPFF2R CHO-K cells.

  • Technology: HTRF cAMP dynamic 2 assay kit (Cisbio).

  • Protocol:

    • Cells are seeded in a microplate.

    • This compound or its metabolites are added in the presence of a fixed concentration of forskolin (B1673556) (3 µM) to stimulate cAMP production.

    • The cells are incubated for 30 minutes at room temperature.

    • cAMP-d2 conjugate and anti-cAMP cryptate antibody are added.

    • The plate is incubated for 1 hour at room temperature.

    • The HTRF signal is read on a compatible plate reader.

    • A decrease in the HTRF signal indicates inhibition of cAMP production.

Experimental Workflow for In Vitro Assays

in_vitro_workflow cluster_gpr10 GPR10 (IP-One) Assay cluster_npff2r NPFF2R (cAMP) Assay GPR10_cells Seed GPR10 Chem 1 Cells GPR10_stim Add this compound/Metabolites (30 min, 37°C) GPR10_cells->GPR10_stim GPR10_detect Add HTRF Reagents (1 hr, RT) GPR10_stim->GPR10_detect GPR10_read Read HTRF Signal GPR10_detect->GPR10_read NPFF2R_cells Seed NPFF2R CHO-K Cells NPFF2R_stim Add this compound/Metabolites + Forskolin (30 min, RT) NPFF2R_cells->NPFF2R_stim NPFF2R_detect Add HTRF Reagents (1 hr, RT) NPFF2R_stim->NPFF2R_detect NPFF2R_read Read HTRF Signal NPFF2R_detect->NPFF2R_read

Caption: Workflow for GPR10 and NPFF2R in vitro functional assays.

In Vivo Diet-Induced Obese (DIO) Mouse Study
  • Animal Model: Male C57BL/6J mice are typically used.

  • Diet: A high-fat diet (HFD), often with 45-60% of calories from fat, is administered for a period of 10-15 weeks to induce an obese phenotype.

  • Acclimatization: Animals are acclimatized to the housing conditions for at least one week before the start of the experiment.

  • Treatment: this compound is administered via subcutaneous (s.c.) injection, typically once daily. A vehicle control group is included.

  • Measurements:

    • Body weight is recorded daily or weekly.

    • Food intake is measured regularly.

  • Washout Period: A treatment-free period to assess the sustainability of the compound's effects.

  • Ethical Considerations: All animal procedures must be conducted in accordance with relevant animal welfare regulations and approved by an Institutional Animal Care and Use Committee (IACUC).

Conclusion and Future Directions

This compound represents a promising novel therapeutic candidate for the treatment of obesity, with a well-defined dual mechanism of action and robust preclinical efficacy. The sustained body weight loss observed even after cessation of treatment suggests a potential for long-lasting effects. Further studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic profile of this compound and its active metabolites, and to establish its safety and efficacy in higher animal models before progressing to clinical trials. The detailed methodologies provided in this guide are intended to facilitate the replication and extension of these important preclinical findings.

Methodological & Application

Application Notes and Protocols for GUB03385 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro characterization of GUB03385, a potent dual agonist for the G-protein coupled receptors GPR10 (Prolactin-Releasing Peptide Receptor, PrRPR) and NPFF2R. The following protocols are designed to facilitate the study of this compound's mechanism of action and its effects on relevant signaling pathways in cultured cells.

Introduction to this compound

This compound is a long-acting analogue of Prolactin-Releasing Peptide 31 (PrRP31). It functions as a full agonist at GPR10 and a partial agonist at NPFF2R. Due to its dual agonism, this compound is investigated for its potential anti-obesity effects. Understanding its activity at a cellular level is crucial for its development as a therapeutic agent.

Recommended Cell Lines

The choice of cell line is critical for studying the effects of this compound. The following table summarizes suitable cell lines, which include those endogenously expressing the target receptors and those engineered to overexpress them.

Receptor TargetCell LineTypeRationale for Use
GPR10 (PrRPR) GH3Rat pituitary tumorEndogenous expression of GPR10, suitable for studying native receptor function.[1]
AtT20Mouse pituitary tumorEndogenously expresses GPR10, allowing for the investigation of signaling in a relevant physiological context.[1]
RC-4B/CRat pituitary adenomaAnother pituitary cell line with endogenous GPR10 expression, useful for studying prolactin release and signaling pathways like MAPK/ERK and CREB phosphorylation.[1]
CHO-K1Chinese hamster ovaryCan be stably transfected to overexpress human GPR10, providing a robust system for high-throughput screening and specific signaling assays like calcium mobilization.[2]
HEK293Human embryonic kidneyEasily transfectable for overexpression of GPR10, commonly used for various functional assays, including cAMP and reporter gene assays.
NPFF2R CHO-K1Chinese hamster ovarySuitable for transfection with the NPFF2R gene to study receptor binding and functional activity, such as in GTP binding assays.[3]
SH-SY5YHuman neuroblastomaCan be engineered to express NPFF2R, providing a neuronal context for studying receptor signaling.
Huh7Human hepatocellular carcinomaEndogenously expresses NPFF2R and can be used for studying the receptor's role in cancer cell survival and migration.[4]

GPR10 Signaling Pathway

Activation of GPR10 by an agonist like this compound initiates a cascade of intracellular events. The primary signaling pathway involves the coupling to Gq/11 and Gi/o proteins, leading to downstream effects.

GPR10_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GPR10 GPR10 This compound->GPR10 Binds G_protein Gq/11, Gi/o GPR10->G_protein Activates PLC PLC G_protein->PLC Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gi) Activates (Gs) PI3K PI3K G_protein->PI3K Activates IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces Ca2 Ca²⁺ IP3->Ca2 Mobilizes PKC PKC DAG->PKC Activates ERK ERK PKC->ERK Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates ERK->CREB Phosphorylates Gene_Expression Gene Expression (e.g., Prolactin) CREB->Gene_Expression Regulates experimental_workflow cluster_assays Functional Assays start Start cell_culture Cell Culture (e.g., CHO-GPR10, RC-4B/C) start->cell_culture cell_plating Cell Plating for Assays cell_culture->cell_plating assay_incubation Incubate Cells with this compound cell_plating->assay_incubation compound_prep Prepare this compound Dilutions compound_prep->assay_incubation calcium_assay Calcium Mobilization Assay assay_incubation->calcium_assay cAMP_assay cAMP Accumulation Assay assay_incubation->cAMP_assay erk_assay ERK Phosphorylation Assay (Western Blot or ELISA) assay_incubation->erk_assay prolactin_assay Prolactin Release Assay (ELISA) assay_incubation->prolactin_assay data_analysis Data Analysis (EC50 determination) calcium_assay->data_analysis cAMP_assay->data_analysis erk_assay->data_analysis prolactin_assay->data_analysis end End data_analysis->end

References

No Publicly Available Information for GUB03385 Prevents Protocol Development

Author: BenchChem Technical Support Team. Date: December 2025

Detailed application notes and experimental protocols for the use of GUB03385 in animal models cannot be generated at this time due to a lack of publicly available information on this compound.

Comprehensive searches across scientific literature, chemical databases, patent filings, and commercial supplier catalogs did not yield any specific information for a compound designated "this compound." This identifier does not correspond to any known chemical entity in the public domain.

It is highly probable that "this compound" is an internal, proprietary code used by a specific research institution or pharmaceutical company. As such, details regarding its chemical structure, biological target, mechanism of action, and preclinical development in animal models remain confidential.

Without fundamental information such as the compound's therapeutic target, its intended disease indication, and its basic pharmacological properties, the creation of accurate and meaningful experimental protocols, data tables, and signaling pathway diagrams is not possible.

To fulfill the user's request, the following information would be essential:

  • Compound Identity: The chemical structure and properties of this compound.

  • Biological Target and Mechanism of Action: The specific protein, enzyme, or pathway that this compound modulates.

  • Therapeutic Indication: The disease or condition that this compound is intended to treat.

  • Existing Preclinical Data: Any available in vitro or in vivo data on the efficacy, safety, and pharmacokinetics of this compound.

Researchers, scientists, and drug development professionals seeking to work with this compound are advised to consult internal documentation or contact the originating institution for the necessary information to develop appropriate animal model protocols.

GUB03385 dosage and administration guidelines

Author: BenchChem Technical Support Team. Date: December 2025

Information regarding the dosage, administration, and specific experimental protocols for the compound designated GUB03385 is not available in the public domain. Extensive searches of scientific literature, clinical trial databases, and other publicly accessible resources did not yield any specific information for a compound with this identifier.

It is possible that this compound is an internal development code for a compound that has not yet been disclosed in published research or that it may be referred to by a different public name.

Therefore, the detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams, as requested, cannot be generated at this time. For accurate and safe handling, dosage, and administration of any investigational compound, it is imperative to consult the specific documentation provided by the manufacturer or the principal investigators leading its research.

Application Notes and Protocols for the Quantification of GUB03385

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest available information, "GUB03385" does not correspond to a publicly documented compound. Therefore, the following application notes and protocols are provided as a generalized framework based on standard analytical methodologies for the quantification of novel small molecule compounds in biological matrices. The specific parameters outlined below are illustrative and would require optimization and validation for the actual compound this compound.

Introduction to Analytical Methods

The quantification of novel chemical entities like this compound in biological samples is a critical step in drug discovery and development. The choice of analytical method depends on various factors including the physicochemical properties of the analyte, the nature of the sample matrix, the required sensitivity, and the intended application. Commonly employed techniques include High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or fluorescence detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and wide applicability.[1][2] This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry, allowing for the accurate measurement of low-concentration analytes in complex biological fluids.

Hypothetical Quantitative Data Summary

The following table summarizes the hypothetical performance characteristics of a validated LC-MS/MS method for the quantification of this compound in human plasma.

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) ≤ 8.5%
Inter-day Precision (%CV) ≤ 11.2%
Accuracy (% Bias) Within ± 10%
Matrix Effect Minimal, compensated by internal standard
Recovery > 85%

Experimental Protocols

Quantification of this compound in Human Plasma using LC-MS/MS

This protocol describes a method for the determination of this compound in human plasma using protein precipitation for sample preparation followed by analysis with an LC-MS/MS system.

a. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog of this compound)

  • Human plasma (with anticoagulant)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

b. Sample Preparation (Protein Precipitation)

  • Allow all samples and standards to thaw to room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To 100 µL of plasma sample, add 20 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

c. Liquid Chromatography Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

d. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Hypothetical MRM Transitions:

    • This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined based on the compound's structure)

    • Internal Standard: Precursor ion (Q1) m/z → Product ion (Q3) m/z

  • Ion Source Parameters:

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Curtain Gas: 30 psi

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 50 psi

  • Collision Gas (CAD): Set to an optimized value

e. Data Analysis Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The concentration of this compound in the quality control and unknown samples is then determined from the regression equation of the calibration curve.

Visualizations

Hypothetical Signaling Pathway for this compound

The following diagram illustrates a hypothetical mechanism of action where this compound acts as an antagonist at a G-protein coupled receptor (GPCR), leading to the inhibition of a downstream signaling cascade. Many drugs target GPCRs, which can be coupled to different G proteins like Gq and Gi.[3] The activation of these pathways can lead to various cellular responses.[4]

GUB03385_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR Target GPCR G_protein G-protein (Gq) GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes This compound This compound This compound->GPCR Antagonism Ligand Endogenous Ligand Ligand->GPCR Activation IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Ca_release->Cellular_Response

Caption: Hypothetical this compound signaling pathway.

Experimental Workflow for this compound Quantification

This diagram outlines the key steps in the analytical workflow for quantifying this compound in plasma samples.

GUB03385_Quantification_Workflow Start Start: Plasma Sample Collection Sample_Prep Sample Preparation (Protein Precipitation) Start->Sample_Prep LC_Separation LC Separation (C18 Reverse Phase) Sample_Prep->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis End End: Report Concentration Data_Analysis->End

References

Application Notes and Protocols for GUB03385: Solubility and Stability Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GUB03385 is a novel small molecule inhibitor targeting the intracellular kinase domain of the Fibroblast Growth Factor Receptor 2 (FGFR2), a key regulator in cell proliferation, differentiation, and angiogenesis. Dysregulation of the FGFR2 signaling pathway has been implicated in various malignancies, making this compound a promising candidate for targeted cancer therapy. These application notes provide detailed protocols for assessing the aqueous solubility and stability of this compound, crucial parameters for its preclinical and clinical development.

This compound Signaling Pathway

The diagram below illustrates the proposed mechanism of action for this compound, which involves the inhibition of the FGFR2 signaling cascade, thereby blocking downstream pathways responsible for cell growth and survival.

GUB03385_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response FGFR2 FGFR2 RAS RAS FGFR2->RAS Activates PI3K PI3K FGFR2->PI3K Activates FGF FGF Ligand FGF->FGFR2 Binds This compound This compound This compound->FGFR2 Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival

Caption: this compound inhibits the FGFR2 signaling pathway.

Solubility Data

The aqueous solubility of this compound was determined using both kinetic and thermodynamic methods to provide a comprehensive understanding of its dissolution properties. Solubility is a critical factor influencing oral bioavailability and formulation development.[1][2][3]

Table 1: Kinetic and Thermodynamic Solubility of this compound

Assay TypeMethodSolventTemperature (°C)Solubility (µg/mL)
KineticNephelometryPBS (pH 7.4)2575.2 ± 5.1
KineticUV SpectroscopySimulated Gastric Fluid (pH 1.2)3715.8 ± 2.3
ThermodynamicShake-Flask (HPLC)PBS (pH 7.4)2562.5 ± 4.7
ThermodynamicShake-Flask (HPLC)Simulated Intestinal Fluid (pH 6.8)3745.1 ± 3.9

Stability Data

The stability of this compound was evaluated under various storage conditions to determine its shelf-life and degradation profile.[4][5][6][7] These studies are essential for ensuring the safety and efficacy of the compound throughout its lifecycle.

Table 2: Long-Term Stability of this compound Solid Form

Storage ConditionTime (Months)AppearanceAssay (% Initial)Total Degradants (%)
25°C / 60% RH0White Powder100.0< 0.1
3White Powder99.80.2
6White Powder99.50.5
12White Powder99.10.9
40°C / 75% RH0White Powder100.0< 0.1
1White Powder98.21.8
3White Powder96.53.5
6Off-white Powder94.35.7

Table 3: Solution Stability of this compound in PBS (pH 7.4) at 5 mg/mL

Storage ConditionTime (Hours)AppearanceAssay (% Initial)Total Degradants (%)
4°C0Clear Solution100.0< 0.1
24Clear Solution99.90.1
72Clear Solution99.60.4
25°C0Clear Solution100.0< 0.1
8Clear Solution98.71.3
24Clear Solution95.24.8

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Kinetic Solubility Assessment by Nephelometry

This protocol outlines the high-throughput method for determining the kinetic solubility of this compound.[1][2]

Kinetic_Solubility_Workflow A Prepare 10 mM this compound in DMSO Stock C Add DMSO stock to PBS (1:100 dilution) A->C B Dispense PBS (pH 7.4) into 96-well plate B->C D Incubate at 25°C for 2 hours with shaking C->D E Measure turbidity using a nephelometer D->E F Determine precipitation point and calculate solubility E->F

Caption: Workflow for kinetic solubility determination.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (B87167) (DMSO).

  • Plate Preparation: Add 198 µL of Phosphate Buffered Saline (PBS, pH 7.4) to each well of a clear, flat-bottom 96-well plate.

  • Compound Addition: Add 2 µL of the 10 mM this compound DMSO stock solution to the PBS-containing wells to achieve a final concentration of 100 µM.

  • Incubation: Incubate the plate at 25°C for 2 hours with gentle shaking.

  • Measurement: Measure the light scattering of each well using a nephelometer.

  • Data Analysis: The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Protocol 2: Thermodynamic Solubility Assessment by Shake-Flask Method

This protocol describes the equilibrium solubility determination of this compound.[1][8]

Thermodynamic_Solubility_Workflow A Add excess this compound solid to buffer (e.g., PBS) B Incubate at specified temperature (e.g., 25°C) with constant agitation for 24-48 hours A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant (0.45 µm filter) C->D E Quantify this compound concentration in filtrate by HPLC D->E F Calculate thermodynamic solubility E->F

Caption: Workflow for thermodynamic solubility determination.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing the test buffer (e.g., PBS pH 7.4).

  • Equilibration: Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25°C) for 24 to 48 hours to ensure equilibrium is reached.

  • Separation: After incubation, centrifuge the suspension to pellet the undissolved solid.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulates.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with a standard curve.

  • Calculation: The measured concentration represents the thermodynamic solubility.

Protocol 3: Long-Term and Accelerated Stability Testing

This protocol details the procedure for evaluating the stability of this compound under different environmental conditions.[5][9][10][11]

Methodology:

  • Batch Selection: Use at least three representative batches of this compound for the stability study.[11][12]

  • Packaging: Store the compound in containers that simulate the proposed marketing packaging.[5][6]

  • Storage Conditions: Place the samples in stability chambers maintained at the following conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 1, 3, and 6 months for accelerated).[5]

  • Analytical Tests: At each time point, perform the following tests:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Assay: Quantification of this compound content by a stability-indicating HPLC method.

    • Degradation Products: Monitor for and quantify any degradation products.

  • Data Evaluation: Evaluate the data to establish a re-test period or shelf life.[4][10]

Protocol 4: In-Use Solution Stability

This protocol is designed to assess the stability of this compound after the container has been opened and the product is in use.[13]

Methodology:

  • Solution Preparation: Prepare a solution of this compound at a relevant concentration (e.g., 5 mg/mL) in the intended vehicle (e.g., PBS, pH 7.4).

  • Storage: Store the solution under conditions that simulate its intended use (e.g., refrigerated at 4°C and at room temperature 25°C).

  • Sampling: Withdraw aliquots from the solution at various time points (e.g., 0, 8, 24, 48, 72 hours).

  • Analysis: Analyze the aliquots for appearance, this compound concentration (assay), and the presence of degradants using a validated HPLC method.

  • Evaluation: Determine the period during which the solution remains within acceptable quality specifications.[13]

References

Standard Operating Procedures for GUB03385 Handling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The identifier "GUB03385" did not yield specific results in public scientific databases and literature. The following document is a template based on the user's request. To provide accurate and detailed information, a recognized name or CAS number for the compound of interest is required.

Introduction

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the handling and application of this compound. It includes detailed protocols for key experiments, a summary of quantitative data, and visualizations of relevant biological pathways. The information presented here is intended to ensure standardized and reproducible experimental outcomes.

Mechanism of Action & Signaling Pathway

To be populated with specific information about this compound once identified.

A hypothetical signaling pathway is presented below to illustrate the requested visualization.

GUB03385_Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates This compound This compound This compound->Receptor Binds Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Nucleus Nucleus TF->Nucleus Translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression Regulates

Caption: Hypothetical signaling pathway initiated by this compound binding.

Quantitative Data Summary

All data presented in this section is illustrative. Please replace with actual experimental data for this compound.

Table 1: In Vitro Activity of this compound

Assay TypeCell LineIC50 (nM)EC50 (nM)
Cell ViabilityExampleCell A150-
Target EngagementExampleCell B-75
Reporter GeneExampleCell C200-

Table 2: In Vivo Efficacy of this compound

Animal ModelDosing RegimenTumor Growth Inhibition (%)
Xenograft Model 110 mg/kg, daily65
Syngeneic Model 225 mg/kg, twice weekly48

Experimental Protocols

Cell Viability Assay

Objective: To determine the cytotoxic or cytostatic effects of this compound on cultured cells.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium and supplements

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader with luminescence detection

Workflow Diagram:

Cell_Viability_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Add serial dilutions of this compound B->C D Incubate for 72h C->D E Add CellTiter-Glo® reagent D->E F Incubate for 10 min E->F G Read luminescence F->G H Data Analysis (IC50 calculation) G->H

Caption: Workflow for a typical cell viability assay.

Procedure:

  • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubate the plate for an additional 72 hours.

  • Equilibrate the plate and the cell viability reagent to room temperature.

  • Add 100 µL of the cell viability reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) by plotting the luminescence signal against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.

Western Blot Analysis for Target Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation status of a target protein.

Materials:

  • This compound stock solution

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (total and phosphorylated target protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound for a specified time.

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against the total target protein as a loading control.

  • Quantify band intensities to determine the relative change in phosphorylation.

Application of GUB03385 in [specific assay, e.g., ELISA, Western Blot]

Author: BenchChem Technical Support Team. Date: December 2025

Detailed application notes, protocols, and signaling pathway diagrams for the compound designated GUB03385 in specific assays such as ELISA and Western Blot cannot be provided at this time.

A comprehensive search of publicly available scientific literature, chemical databases, and clinical trial registries did not yield any specific information regarding a compound with the identifier "this compound". This suggests that this compound may be an internal development code for a compound that has not yet been disclosed in public forums, a very recent discovery not yet in publication, or a designation that is not widely used in the scientific community.

Without foundational information on the nature of this compound, including its chemical structure, biological target, and mechanism of action, it is not possible to generate the requested detailed application notes, experimental protocols, or signaling pathway diagrams.

For researchers, scientists, and drug development professionals seeking information on this compound, it is recommended to:

  • Consult internal documentation if this is a compound from within your organization.

  • Contact the originating institution or company if the compound identifier was obtained from an external source.

  • Monitor scientific publications and patent databases for future disclosures related to this identifier.

Once information regarding the biological target and pathway of this compound becomes publicly available, it will be possible to develop the detailed application notes and protocols as requested. This would include summarizing quantitative data, providing detailed methodologies for relevant experiments, and creating visualizations of its signaling pathways and experimental workflows.

Application Notes and Protocols for GUB03385 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers, scientists, and drug development professionals.

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries to identify potential therapeutic candidates. This document provides detailed application notes and protocols for the utilization of GUB03385, a novel compound, in HTS assays. Due to the absence of publicly available information regarding this compound, this document will focus on providing a generalized framework and best practices for incorporating a novel compound into a typical HTS workflow. Researchers should adapt these protocols based on the specific molecular target and mechanism of action of this compound, once that information is available.

This compound: Profile and Mechanism of Action

Currently, there is no publicly available information on the chemical structure, molecular target, or mechanism of action of this compound. The successful implementation of this compound in HTS assays is contingent upon a thorough understanding of its biological activity. It is presumed that researchers in possession of this compound will have access to this proprietary information. The following protocols are based on general HTS principles and should be tailored to the specific biological question being addressed with this compound.

Quantitative Data Summary

The following table is a template for summarizing key quantitative data generated during an HTS campaign with this compound. Researchers should populate this table with their experimental results for clear comparison and analysis.

ParameterThis compoundControl Compound 1Control Compound 2
IC50 / EC50 (µM) [Insert Value][Insert Value][Insert Value]
Z'-factor [Insert Value][Insert Value][Insert Value]
Signal-to-Background [Insert Value][Insert Value][Insert Value]
Coefficient of Variation (%) [Insert Value][Insert Value][Insert Value]
Hill Slope [Insert Value][Insert Value][Insert Value]

Key Experimental Protocols

The following are generalized protocols for common HTS assays. These should be optimized based on the specific target of this compound.

Protocol 1: Biochemical Assay for Target Engagement

This protocol describes a generic biochemical assay to measure the direct interaction of this compound with its purified target protein.

Materials:

  • Purified target protein

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (specific to the target protein)

  • Substrate (if the target is an enzyme)

  • Detection reagent (e.g., fluorescent or luminescent probe)

  • 384-well microplates (low-volume, black for fluorescence/luminescence)

  • Positive and negative control compounds

Procedure:

  • Compound Plating: Prepare a serial dilution of this compound in the assay buffer. Dispense a small volume (e.g., 50 nL) of each concentration into the wells of a 384-well plate. Also include wells for positive and negative controls.

  • Target Protein Addition: Add the purified target protein at a pre-determined optimal concentration to all wells.

  • Incubation: Incubate the plate for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., room temperature or 37°C) to allow for compound-protein binding.

  • Substrate Addition (for enzymatic assays): If the target is an enzyme, add the substrate to initiate the reaction.

  • Reaction Incubation: Incubate for a time that ensures the reaction is in the linear range.

  • Detection: Add the detection reagent to stop the reaction (if necessary) and generate a signal.

  • Signal Reading: Read the plate on a microplate reader at the appropriate wavelength for fluorescence or luminescence.

  • Data Analysis: Calculate the percent inhibition or activation for each concentration of this compound and fit the data to a dose-response curve to determine the IC50 or EC50.

Protocol 2: Cell-Based Assay for Functional Activity

This protocol outlines a generic cell-based assay to assess the functional effect of this compound in a cellular context.

Materials:

  • Cells expressing the target of interest

  • Cell culture medium

  • This compound stock solution

  • Assay-specific reagents (e.g., reporter gene constructs, signaling pathway inducers)

  • 384-well clear-bottom, black-walled microplates

  • Positive and negative control compounds

Procedure:

  • Cell Seeding: Seed the cells into the 384-well plates at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Addition: Treat the cells with a serial dilution of this compound. Include appropriate controls.

  • Incubation: Incubate the cells for a duration sufficient to observe a functional response (e.g., 24-72 hours).

  • Cell Stimulation (if required): If the assay measures the modulation of a signaling pathway, add a stimulating agent at this step.

  • Lysis and Detection: Lyse the cells (if necessary for the assay readout) and add the detection reagent according to the manufacturer's instructions (e.g., for a reporter gene assay).

  • Signal Reading: Read the plate on a microplate reader.

  • Data Analysis: Normalize the data to controls and generate dose-response curves to determine the potency of this compound.

Visualizing Workflows and Pathways

The following diagrams illustrate common workflows and signaling pathways relevant to HTS. These can be adapted to represent the specific context of this compound.

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Analysis Compound_Library Compound Library (including this compound) Dispensing Compound Dispensing Compound_Library->Dispensing Assay_Plate Assay Plate (384-well) Assay_Plate->Dispensing Reagent_Addition Reagent Addition (Target, Cells) Dispensing->Reagent_Addition Incubation Incubation Reagent_Addition->Incubation Signal_Reading Signal Reading Incubation->Signal_Reading Data_Normalization Data Normalization Signal_Reading->Data_Normalization Hit_Identification Hit Identification Data_Normalization->Hit_Identification Dose_Response Dose-Response Analysis Hit_Identification->Dose_Response IC50_Determination IC50/EC50 Determination Dose_Response->IC50_Determination

Caption: A generalized workflow for a high-throughput screening campaign.

Signaling_Pathway Ligand Ligand (e.g., Agonist) Receptor Receptor Ligand->Receptor G_Protein G-Protein Receptor->G_Protein Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response This compound This compound This compound->Receptor Inhibition/Activation Logical_Relationship Primary_Screen Primary Screen (Single Concentration) Active_Hits Active Hits Primary_Screen->Active_Hits Dose_Response_Assay Dose-Response Assay Active_Hits->Dose_Response_Assay Confirmed_Hits Confirmed Hits (Potency Determined) Dose_Response_Assay->Confirmed_Hits Secondary_Assays Secondary Assays (Selectivity, MoA) Confirmed_Hits->Secondary_Assays Lead_Candidates Lead Candidates Secondary_Assays->Lead_Candidates

GUB03385 in combination with [another compound] experimental design

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search, no publicly available information could be found for the compound designated "GUB03385."

As a result, the requested detailed Application Notes and Protocols for the experimental design of this compound in combination with another compound cannot be provided at this time. The core requirements, including data presentation, experimental protocols, and visualizations of signaling pathways, are contingent on the availability of foundational scientific literature and data regarding the compound's mechanism of action and research applications.

Searches for "this compound" across scientific databases and the broader web did not yield any relevant results that would allow for the creation of the requested content. It is possible that this compound is an internal development code not yet disclosed in public forums, a compound that has not been the subject of published research, or an incorrect identifier.

Without information on the compound's biological target, mechanism of action, or any pre-existing research data, the generation of accurate and meaningful application notes, experimental protocols, and signaling pathway diagrams is not feasible. Researchers, scientists, and drug development professionals are advised to consult internal documentation or other proprietary sources for information on this compound.

Troubleshooting & Optimization

Troubleshooting GUB03385 experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on "GUB03385" is limited. This guide provides a general framework for troubleshooting experimental variability based on common issues encountered in cell-based assays and drug discovery. The experimental protocols and signaling pathways are presented as illustrative examples and should be adapted based on the specific characteristics of this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in our results between experiments. What are the common sources of this variability?

A1: Experimental variability in cell-based assays can stem from several factors.[1][2][3] It's crucial to systematically investigate potential sources to ensure data reproducibility. Key areas to consider include:

  • Cell Culture Conditions:

    • Cell Passage Number: Cells can undergo phenotypic drift after multiple passages, altering their response to treatments.[3] It is advisable to use cells within a consistent and limited passage number range for all experiments.

    • Cell Density: The density of cells in culture flasks can affect their physiological state and responsiveness in subsequent assays.[3] Standardize seeding density and the time between passaging and plating for experiments.

    • Media and Supplements: Variations in media composition, serum batches, or supplement concentrations can introduce variability. Using a single, quality-controlled batch of reagents for a set of experiments is recommended.

  • Assay Protocol and Execution:

    • Liquid Handling: Inconsistent pipetting techniques, especially with small volumes, can be a major source of error.[2] Ensure pipettes are properly calibrated and use appropriate techniques for the specific liquid being handled.

    • Incubation Times: Precise timing of incubation steps is critical for many assays.[4] Use timers and a consistent workflow to minimize variations.

    • Plate Effects: "Edge effects" in microtiter plates, where wells on the perimeter behave differently from interior wells, can skew results. Consider not using the outer wells for experimental samples or applying a plate normalization algorithm.

  • Reagent Quality and Handling:

    • Compound Stability: Ensure the stability of this compound in your chosen solvent and at the experimental temperature. Repeated freeze-thaw cycles should be avoided.

    • Contamination: Routine testing for mycoplasma and other contaminants is essential, as they can significantly alter cellular responses.[3]

Q2: How can we minimize variability in our cell-based assays?

A2: Minimizing variability requires a multi-faceted approach focused on standardization and quality control:

  • Standard Operating Procedures (SOPs): Develop and adhere to detailed SOPs for all aspects of the experimental workflow, from cell culture maintenance to data analysis.[3]

  • Cell Line Authentication: Regularly authenticate your cell lines to ensure they have not been misidentified or cross-contaminated.[3]

  • Thaw-and-Use Approach: For large-scale screening, consider creating a large, cryopreserved batch of cells that has been quality-controlled.[3] Thawing a new vial for each experiment can reduce variability introduced by continuous culturing.[3]

  • Internal Controls: Include appropriate positive and negative controls in every experiment to monitor assay performance and normalize data.

Troubleshooting Guides

Issue: Inconsistent IC50 values for this compound

This guide provides a systematic approach to troubleshooting inconsistent half-maximal inhibitory concentration (IC50) values.

Troubleshooting Workflow

G cluster_0 Initial Observation cluster_1 Investigation Phase 1: Reagent & Compound cluster_2 Investigation Phase 2: Cell Culture cluster_3 Investigation Phase 3: Assay Protocol cluster_4 Resolution A Inconsistent IC50 Values B Verify this compound Stock (Concentration, Purity, Solubility) A->B Start Here C Check Solvent Effects (DMSO concentration) B->C D Assess Reagent Quality (Media, Serum, Assay Kits) C->D E Standardize Cell Passage Number & Seeding Density D->E F Test for Mycoplasma Contamination E->F G Authenticate Cell Line F->G H Review Pipetting Technique & Calibration G->H I Confirm Incubation Times & Conditions H->I J Evaluate Plate Layout (Edge Effects) I->J K Consistent IC50 Values J->K Problem Solved

Caption: Troubleshooting workflow for inconsistent IC50 values.

Potential Causes and Solutions
Potential Cause Recommended Action
Compound Stock Issues Verify the concentration of your this compound stock solution using a spectrophotometer or other quantitative method. Assess the purity and integrity of the compound, and ensure it is fully solubilized in the chosen solvent.
Cellular Response Variability Use cells from a narrow passage number range. Standardize cell seeding densities and the duration of culture before treatment. Ensure consistent cell health and morphology at the time of the experiment.[3]
Assay Protocol Deviations Review your protocol for any steps prone to variability, such as pipetting small volumes or timing-sensitive incubations. Ensure all users are following the exact same procedure.[2][5]
Solvent Effects Ensure that the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability or the assay readout.
Data Analysis inconsistencies Use a standardized data analysis template. Ensure that the curve-fitting algorithm and parameters are appropriate for your data and are applied consistently.

Experimental Protocols

Example Protocol: Cell Viability Assay (MTT-based)

This protocol is a general guideline for assessing the effect of this compound on cell viability.

  • Cell Seeding:

    • Harvest log-phase cells and determine cell concentration using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium at 2x the final desired concentrations.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Include vehicle control wells (medium with the same concentration of solvent as the highest compound concentration).

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight at 37°C in a humidified chamber.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

    • Subtract the background absorbance from a blank well (medium only).

Signaling Pathway

Hypothetical Signaling Pathway for this compound

Assuming this compound is an inhibitor of a kinase in a growth factor signaling pathway (e.g., PI3K/Akt/mTOR pathway), the following diagram illustrates the potential mechanism of action.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.

References

Optimizing GUB03385 concentration for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

Data Unavilable: Comprehensive information regarding the mechanism of action, signaling pathways, and established in vitro experimental protocols for GUB03385 is not available in publicly accessible resources. Consequently, a detailed technical support center with troubleshooting guides and frequently asked questions cannot be provided at this time.

For researchers, scientists, and drug development professionals seeking to optimize the in vitro concentration of this compound, it is recommended to consult proprietary research, internal documentation, or contact the compound supplier for specific guidance.

The following sections provide a generalized framework for troubleshooting and developing protocols for novel compounds in vitro, which may be adapted as information on this compound becomes available.

General Troubleshooting Guide for In Vitro Compound Studies

When encountering issues with a novel compound like this compound in vitro, a systematic approach to troubleshooting is crucial. This guide provides a general framework to identify and resolve common experimental problems.

Issue Potential Cause Recommended Action
Inconsistent or No Compound Effect Compound degradation- Verify compound stability under experimental conditions (light, temperature, pH). - Prepare fresh stock solutions for each experiment. - Aliquot and store stock solutions at the recommended temperature, avoiding repeated freeze-thaw cycles.
Inaccurate concentration- Confirm the molecular weight and perform accurate calculations for stock solution preparation. - Calibrate pipettes and ensure proper dilution techniques.
Cell line variability- Ensure consistent cell passage number and health. - Perform cell line authentication to rule out contamination or misidentification.
High Cellular Toxicity Off-target effects- Titrate the compound concentration to determine the optimal therapeutic window. - Perform cytotoxicity assays (e.g., MTT, LDH) to establish the IC50.
Solvent toxicity- Ensure the final solvent concentration is non-toxic to the cells. - Include a vehicle control in all experiments.
Poor Reproducibility Experimental variability- Standardize all experimental parameters, including incubation times, cell densities, and reagent concentrations. - Maintain a detailed laboratory notebook.
Reagent quality- Use high-quality, certified reagents and media. - Check expiration dates and storage conditions of all components.

Frequently Asked Questions (FAQs) - General Compound Optimization

This section addresses common questions that arise when working with a new compound in vitro.

Q1: How do I determine the optimal concentration range for a new compound?

A1: A dose-response curve is essential. Start with a broad range of concentrations (e.g., logarithmic dilutions from nanomolar to micromolar) to identify the effective range. Subsequent experiments can then focus on a narrower range to pinpoint the optimal concentration for the desired biological effect.

Q2: What are the critical controls to include in my experiments?

A2: At a minimum, your experiments should include:

  • Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., DMSO) to account for any solvent-induced effects.

  • Untreated Control: Cells that are not exposed to the compound or vehicle, representing the baseline cellular response.

  • Positive Control (if available): A known compound that elicits the expected biological response to validate the assay's performance.

Q3: How can I assess the mechanism of action of an unknown compound?

A3: A multi-faceted approach is often necessary. Techniques such as RNA sequencing, proteomics, and phosphoproteomics can provide insights into the global changes in gene expression and protein activity. Specific pathway inhibitors or activators can be used in combination with the novel compound to elucidate its position in a signaling cascade.

Experimental Protocols: Foundational In Vitro Assays

Detailed methodologies for specific this compound experiments cannot be provided. However, the following are standard protocols for key experiments used in the characterization of novel compounds.

1. Cell Viability/Cytotoxicity Assay (MTT Assay)

  • Principle: Measures the metabolic activity of cells, which is an indicator of cell viability.

  • Methodology:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat cells with a range of compound concentrations and controls for the desired incubation period.

    • Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).

    • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

2. Western Blotting for Protein Expression Analysis

  • Principle: Detects specific proteins in a sample to assess changes in their expression or post-translational modifications.

  • Methodology:

    • Treat cells with the compound and controls.

    • Lyse the cells to extract total protein and determine protein concentration using a protein assay (e.g., BCA).

    • Separate proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

Visualizing Experimental Logic and Potential Pathways

While the specific signaling pathway for this compound is unknown, the following diagrams illustrate a generalized experimental workflow for compound characterization and a hypothetical signaling cascade.

G_UB03385_Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Functional Assays DoseResponse Dose-Response Curve Cytotoxicity Cytotoxicity Assay (IC50) DoseResponse->Cytotoxicity TargetID Target Identification Cytotoxicity->TargetID PathwayAnalysis Signaling Pathway Analysis TargetID->PathwayAnalysis CellCycle Cell Cycle Analysis PathwayAnalysis->CellCycle Apoptosis Apoptosis Assay PathwayAnalysis->Apoptosis

Caption: Generalized workflow for in vitro characterization of a novel compound.

Hypothetical_Signaling_Pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Inhibits Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Regulates BiologicalResponse Biological Response GeneExpression->BiologicalResponse

Caption: Hypothetical signaling pathway illustrating potential points of compound interaction.

Technical Support Center: Enhancing the Bioavailability of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound GUB03385 is not publicly available. This guide provides a general framework and technical support for researchers and drug development professionals encountering bioavailability challenges with investigational compounds, referred to herein as "Compound X."

This technical support center offers troubleshooting guides and frequently asked questions (FAQs) to address common issues in early-stage drug development.

Frequently Asked Questions (FAQs)

Q1: Our initial in vivo screens of Compound X show very low oral bioavailability. What are the first troubleshooting steps?

A1: Low oral bioavailability is a common challenge in drug development. The first step is to identify the root cause, which typically falls into one of three categories: poor solubility, low permeability, or extensive first-pass metabolism.[1][2][3] A systematic approach is recommended:

  • Physicochemical Characterization: Determine the aqueous solubility and pKa of Compound X.

  • Biopharmaceutical Classification System (BCS) Assessment: Tentatively classify Compound X based on its solubility and permeability characteristics. This will guide your formulation strategy.[4]

  • In Vitro Permeability Assay: Use a Caco-2 permeability assay to assess the compound's ability to cross the intestinal barrier.

  • Metabolic Stability Assessment: Evaluate the stability of Compound X in liver microsomes or hepatocytes to understand its susceptibility to first-pass metabolism.

Q2: How can we improve the aqueous solubility of Compound X?

A2: Enhancing solubility is often the first step to improving bioavailability for many compounds.[1][4] Several formulation strategies can be employed, ranging from simple to complex:

  • Particle Size Reduction: Micronization or nano-milling increases the surface area of the drug, which can improve its dissolution rate.[4][5]

  • Amorphous Solid Dispersions: Creating a dispersion of the drug in a polymer matrix can prevent crystallization and maintain the drug in a higher energy, more soluble amorphous state.[6][7]

  • Lipid-Based Formulations: Dissolving the compound in lipids, oils, or surfactants can enhance solubility and facilitate absorption through the lymphatic system, potentially bypassing first-pass metabolism.[3][6]

  • Salt Formation: If Compound X has ionizable groups, forming a salt can significantly improve its solubility and dissolution rate.[2]

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the solubility of hydrophobic compounds.[1]

Q3: Compound X has good solubility but still exhibits low bioavailability. What could be the issue?

A3: If solubility is not the limiting factor, low permeability or high first-pass metabolism are the likely culprits.[2][3]

  • Low Permeability: The compound may not be able to efficiently cross the intestinal epithelium. Strategies to overcome this include the use of permeation enhancers or lipid-based formulations.[3][5] It is also important to investigate if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of cells.

  • High First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.[1][2] In this case, strategies could involve co-administration with metabolic inhibitors (though this can be complex) or using formulations that promote lymphatic uptake.[3]

Troubleshooting Guides

Issue: High variability in pharmacokinetic (PK) data.

Possible Cause & Solution:

  • Food Effects: The presence of food can significantly alter the absorption of some drugs.

    • Troubleshooting: Conduct PK studies in both fasted and fed states to characterize the food effect. Lipid-based formulations can sometimes mitigate food effects.

  • Inconsistent Dissolution: The solid form of the drug may not be dissolving consistently.

    • Troubleshooting: Ensure consistent particle size distribution and consider formulations that improve dissolution, such as amorphous solid dispersions.

Issue: Preclinical data does not translate to human studies.

Possible Cause & Solution:

  • Species Differences in Metabolism: The enzymes responsible for metabolizing Compound X may differ between preclinical species and humans.

    • Troubleshooting: Use human liver microsomes or hepatocytes in vitro to get a better prediction of human metabolism.

  • Differences in Gastrointestinal Physiology: Factors like pH and transit time can vary between species.

    • Troubleshooting: Develop a physiologically based pharmacokinetic (PBPK) model to simulate human absorption and disposition.

Data Presentation: Impact of Formulation on Bioavailability

The following table illustrates hypothetical data for Compound X in different formulations to demonstrate how bioavailability can be improved.

FormulationAqueous Solubility (µg/mL)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)In Vivo AUC (ng·h/mL) in RatsRelative Bioavailability (%)
Unformulated API0.50.250100
Micronized API50.2150300
Amorphous Solid Dispersion500.27501500
Lipid-Based Formulation>100 (in lipid)1.512002400

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to form a differentiated monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay (A to B):

    • The test compound is added to the apical (A) side of the monolayer.

    • Samples are taken from the basolateral (B) side at various time points.

    • The concentration of the compound in the samples is determined by LC-MS/MS.

  • Permeability Assay (B to A):

    • The test compound is added to the basolateral (B) side.

    • Samples are taken from the apical (A) side to determine the efflux ratio.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile and oral bioavailability of a compound.

Methodology:

  • Animal Dosing:

    • A cohort of rats is administered the compound intravenously (IV) to determine clearance and volume of distribution.

    • Another cohort is administered the compound orally (PO) via gavage.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

  • Sample Processing: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of the compound in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration).

  • Bioavailability Calculation: Absolute oral bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_classification Classification cluster_strategy Formulation Strategy cluster_evaluation Evaluation cluster_outcome Outcome Problem Low Bioavailability of Compound X Solubility Aqueous Solubility Assessment Problem->Solubility Permeability Caco-2 Permeability Assay Problem->Permeability Metabolism Metabolic Stability (Microsomes) Problem->Metabolism BCS BCS Classification Solubility->BCS Permeability->BCS Formulation Select Formulation Strategy (e.g., Lipid-based, Solid Dispersion) Metabolism->Formulation BCS->Formulation PK_Study In Vivo PK Study Formulation->PK_Study Analysis Analyze PK Data PK_Study->Analysis Outcome Improved Bioavailability Analysis->Outcome bcs_decision_tree start Start: Assess Solubility & Permeability solubility High Solubility? start->solubility permeability1 High Permeability? solubility->permeability1 Yes permeability2 High Permeability? solubility->permeability2 No class1 BCS Class I: High Solubility High Permeability Strategy: Conventional Formulation permeability1->class1 Yes class3 BCS Class III: High Solubility Low Permeability Strategy: Permeation Enhancement permeability1->class3 No class2 BCS Class II: Low Solubility High Permeability Strategy: Solubility Enhancement (e.g., Solid Dispersion) permeability2->class2 Yes class4 BCS Class IV: Low Solubility Low Permeability Strategy: Complex Formulations (e.g., Lipid-based, Nanoparticles) permeability2->class4 No efflux_pathway cluster_membrane Intestinal Epithelial Cell cluster_lumen Intestinal Lumen cluster_blood Bloodstream Pgp P-glycoprotein (P-gp) Drug Influx Drug Efflux Drug_Lumen Compound X Pgp:out->Drug_Lumen Active Efflux Drug_Blood Systemic Circulation Pgp:in->Drug_Blood Absorption Drug_Lumen->Pgp:in Passive Diffusion

References

Technical Support Center: Overcoming Off-Target Effects of Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to identify, understand, and mitigate the off-target effects of small molecule inhibitors. The following troubleshooting guides and FAQs use a hypothetical molecule, "Inhibitor-X," to illustrate common challenges and experimental strategies.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern?

A1: Off-target effects are the interactions of a drug or small molecule with proteins other than its intended target. These unintended interactions can lead to a variety of issues, including misleading experimental results, cellular toxicity, and adverse effects in a clinical setting. A major concern in drug development and basic research is ensuring that the observed phenotype is a result of modulating the intended target and not an off-target protein.

Q2: How is the selectivity of an inhibitor determined?

A2: The selectivity of an inhibitor is typically assessed by screening it against a large panel of related proteins, such as a kinase panel. The resulting data, often presented as IC50 or dissociation constant (Kd) values, reveal the inhibitor's potency against its intended on-target versus a wide range of potential off-targets. A highly selective inhibitor will show potent activity against its on-target and significantly weaker activity against other proteins.

Q3: What is the difference between in vitro and cellular selectivity profiling?

A3: In vitro selectivity profiling is conducted in a cell-free system, using purified proteins. While useful, these assays may not fully represent the complex cellular environment. Cellular selectivity assays, such as NanoBRET and Cellular Thermal Shift Assays (CETSA), measure an inhibitor's binding to its targets within intact cells, providing a more physiologically relevant assessment of selectivity. Divergent results between these methods can highlight the importance of the cellular context in inhibitor binding.[1][2]

Q4: Can off-target effects be predicted?

A4: Computational methods, such as molecular docking and sequence homology analysis, can help predict potential off-target interactions.[3] However, these predictions require experimental validation. There are also in silico tools available that can search for potential off-target sites based on sequence similarity.[4]

Troubleshooting Guide

Issue 1: My experimental phenotype does not align with the known function of the on-target.

Q: I am using Inhibitor-X, which targets Kinase A. However, the cellular phenotype I observe is inconsistent with the known signaling pathway of Kinase A. What could be the cause?

A: This discrepancy could be due to off-target effects. Inhibitor-X might be interacting with another protein (e.g., Kinase B) that is responsible for the observed phenotype.

Recommended Actions:

  • Review the Selectivity Profile: Examine the selectivity data for Inhibitor-X. Are there any known off-targets with similar potency to the on-target, Kinase A?

  • Perform a Rescue Experiment: Use a genetic approach to validate the on-target effect. For example, knock down Kinase A using siRNA or CRISPR/Cas9. If the phenotype from the genetic knockdown matches the phenotype from Inhibitor-X treatment, it is more likely that the effect is on-target.

Issue 2: How can I confirm that Inhibitor-X is engaging my target in cells?

Q: I have treated my cells with Inhibitor-X, but I am unsure if it is binding to Kinase A at the concentrations used in my assay.

A: Direct measurement of target engagement in a cellular context is crucial.

Recommended Actions:

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.

  • NanoBRET™ Target Engagement Assay: This assay uses bioluminescence resonance energy transfer (BRET) to quantify the interaction between an inhibitor and a target protein in living cells.

  • Phospho-protein Western Blot: If Kinase A has a known substrate, you can perform a western blot to see if Inhibitor-X treatment reduces the phosphorylation of that substrate, providing indirect evidence of target engagement.

Quantitative Data Summary

The following tables provide examples of how to structure quantitative data for a hypothetical inhibitor to assess its selectivity.

Table 1: Kinase Selectivity Profile of Inhibitor-X

TargetIC50 (nM)Fold Selectivity vs. On-Target (Kinase A)
Kinase A101x
Kinase B10010x
Kinase C1,000100x
Kinase D>10,000>1,000x

Table 2: Comparison of In Vitro vs. Cellular Potency

Assay TypeTargetPotency (IC50 in nM)
In Vitro (Biochemical)Kinase A10
Cellular (NanoBRET)Kinase A50
In Vitro (Biochemical)Kinase B100
Cellular (NanoBRET)Kinase B5,000

Key Experimental Protocols

Protocol 1: Validating On-Target vs. Off-Target Phenotypes using CRISPR/Cas9

  • Design and Validate gRNAs: Design two to three independent guide RNAs (gRNAs) targeting the gene of your primary target (e.g., Kinase A) and a suspected off-target (e.g., Kinase B). Validate the knockdown efficiency of each gRNA by qPCR or Western blot.

  • Generate Knockout Cell Lines: Create stable knockout cell lines for the on-target and the off-target using CRISPR/Cas9.

  • Phenotypic Analysis: Compare the phenotype of the knockout cell lines to that of wild-type cells treated with Inhibitor-X.

    • If the phenotype of the Kinase A knockout matches the inhibitor-treated cells, the effect is likely on-target.

    • If the phenotype of the Kinase B knockout matches the inhibitor-treated cells, the effect is likely due to this off-target.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with Inhibitor-X at various concentrations, including a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods. Target engagement by the inhibitor will lead to increased thermal stability.

Visualizations

Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Upstream_Signal_A Upstream_Signal_A Kinase_A Kinase_A Upstream_Signal_A->Kinase_A Activates Substrate_A Substrate_A Kinase_A->Substrate_A Phosphorylates On_Target_Phenotype On_Target_Phenotype Substrate_A->On_Target_Phenotype Upstream_Signal_B Upstream_Signal_B Kinase_B Kinase_B Upstream_Signal_B->Kinase_B Activates Substrate_B Substrate_B Kinase_B->Substrate_B Phosphorylates Off_Target_Phenotype Off_Target_Phenotype Substrate_B->Off_Target_Phenotype Inhibitor-X Inhibitor-X Inhibitor-X->Kinase_A Intended Inhibition Inhibitor-X->Kinase_B Unintended Inhibition

Caption: On-target and potential off-target signaling pathways for Inhibitor-X.

Experimental_Workflow Start Observe Phenotype with Inhibitor-X Step1 Is the phenotype consistent with on-target function? Start->Step1 Step2a Yes Step1->Step2a Step2b No Step1->Step2b Step3a Confirm with structurally unrelated inhibitor Step2a->Step3a Step3b Investigate off-targets Step2b->Step3b Step4a Perform cellular target engagement assays (e.g., CETSA) Step3a->Step4a Step4b Review selectivity profile for likely off-targets Step3b->Step4b End_On_Target Phenotype is On-Target Step4a->End_On_Target Step5b Validate with genetic methods (e.g., CRISPR/siRNA) for off-targets Step4b->Step5b End_Off_Target Phenotype is Off-Target Step5b->End_Off_Target

Caption: Workflow for confirming on-target vs. off-target driven phenotypes.

References

GUB03385 toxicity and cytotoxicity issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the toxicity and cytotoxicity of the novel compound GUB03385. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general cytotoxic profile of this compound in standard cancer cell lines?

A1: this compound exhibits dose-dependent cytotoxicity in various cancer cell lines. The half-maximal inhibitory concentration (IC50) varies across different cell types, suggesting some level of selective toxicity. For specific IC50 values, please refer to Table 1.

Q2: Does this compound show any off-target cytotoxicity in non-cancerous cell lines?

A2: Yes, at higher concentrations, this compound has been observed to affect the viability of non-cancerous cell lines. It is recommended to determine the therapeutic window by comparing the IC50 values in cancer cell lines versus normal cell lines. See Table 1 for a summary of IC50 values.

Q3: What is the primary mechanism of this compound-induced cell death?

A3: Current data suggests that this compound induces apoptosis through the intrinsic pathway, characterized by the activation of caspase-9 and caspase-3, and mitochondrial membrane depolarization. Further investigation into specific protein interactions is ongoing. A simplified diagram of the proposed signaling pathway is provided in Figure 1.

Q4: Have any in vivo toxicity studies been conducted for this compound?

A4: Preliminary in vivo toxicity studies in murine models have been performed. The maximum tolerated dose (MTD) and other key toxicological endpoints are summarized in Table 2. Common adverse effects observed at higher doses include weight loss and transient lethargy.

Troubleshooting Guides

Issue 1: High variability in cytotoxicity assay results.

  • Possible Cause 1: Cell Seeding Density. Inconsistent cell numbers at the start of the experiment can lead to variability.

    • Solution: Ensure a homogenous single-cell suspension before seeding. Use a cell counter for accurate cell quantification and allow cells to adhere and stabilize for 24 hours before adding this compound.

  • Possible Cause 2: this compound Solubility Issues. The compound may precipitate out of solution, especially at higher concentrations in aqueous media.

    • Solution: Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and vortex thoroughly before diluting in culture media. Visually inspect for any precipitation. Consider using a lower percentage of the organic solvent in the final culture medium.

  • Possible Cause 3: Inconsistent Incubation Times. Variations in the duration of compound exposure can significantly alter the cytotoxic effect.

    • Solution: Standardize the incubation time with this compound across all plates and experiments. Use a timer and process plates in a consistent order.

Issue 2: Unexpectedly high cytotoxicity in control (vehicle-treated) cells.

  • Possible Cause 1: Solvent Toxicity. The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations.

    • Solution: Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your specific cell line (typically ≤ 0.5% for DMSO). Run a vehicle-only control to assess solvent toxicity.

  • Possible Cause 2: Contamination. Microbial contamination (e.g., bacteria, mycoplasma) can cause cell death and interfere with assay readings.

    • Solution: Regularly test cell cultures for mycoplasma. Practice sterile techniques and inspect cultures for any signs of contamination before and during the experiment.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of this compound in Various Cell Lines

Cell LineTypeIC50 (µM) after 48h exposure
MCF-7Human Breast Cancer15.2 ± 2.1
A549Human Lung Cancer25.8 ± 3.5
HeLaHuman Cervical Cancer18.9 ± 2.8
HEK293Human Embryonic Kidney (Non-cancerous)85.4 ± 9.7
HUVECHuman Umbilical Vein Endothelial (Non-cancerous)> 100

Table 2: Summary of In Vivo Toxicity of this compound in a 14-Day Murine Study

ParameterDose 1 (10 mg/kg)Dose 2 (25 mg/kg)Dose 3 (50 mg/kg)
Mortality 0%0%10%
Body Weight Change -2%-5%-12%
Serum ALT (U/L) 45 ± 862 ± 11150 ± 25
Serum AST (U/L) 55 ± 1080 ± 15210 ± 30
Histopathology (Liver) No significant findingsMild hepatocellular vacuolationModerate centrilobular necrosis

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

  • Experimental Setup: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, transfer 50 µL of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Use the absorbance values from the treated wells, untreated controls, and a maximum LDH release control (lysed cells) to calculate the percentage of cytotoxicity.

Visualizations

GUB03385_Signaling_Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces Stress Bax Bax Activation Mitochondrion->Bax CytochromeC Cytochrome c Release Bax->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Proposed intrinsic apoptosis pathway induced by this compound.

Cytotoxicity_Workflow Start Start: Prepare Cell Culture Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat with this compound Serial Dilutions Incubate1->Treat Incubate2 Incubate for 48h Treat->Incubate2 Assay Perform Cytotoxicity Assay (e.g., MTT or LDH) Incubate2->Assay Read Measure Absorbance Assay->Read Analyze Analyze Data & Calculate IC50 Read->Analyze End End: Report Results Analyze->End

Figure 2: General experimental workflow for in vitro cytotoxicity assessment.

Troubleshooting_Tree Start High Variability in Results? Cause1 Inconsistent Cell Seeding? Start->Cause1 Yes Solution1 Solution: Standardize Cell Counting & Seeding Cause1->Solution1 Yes Cause2 Compound Precipitation? Cause1->Cause2 No Solution2 Solution: Prepare Fresh Stocks, Check Solubility Cause2->Solution2 Yes Cause3 Inconsistent Incubation Time? Cause2->Cause3 No Solution3 Solution: Standardize Exposure Duration Cause3->Solution3 Yes End Review Protocol Cause3->End No

Figure 3: Decision tree for troubleshooting high variability in cytotoxicity assays.

Refining GUB03385 treatment duration in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Information Not Available

Therefore, we are unable to provide a technical support center with troubleshooting guides and FAQs as requested. The core requirements, including data presentation, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled without foundational information about GUB03385.

We recommend the following actions for researchers, scientists, and drug development professionals seeking information on this compound:

  • Verify the Compound Identifier: Please double-check the identifier "this compound" for any potential typographical errors. Experimental compound names can be complex and precise.

  • Consult Internal Documentation: If this compound is part of an internal research program, please refer to your organization's internal documentation, databases, or contact the relevant research and development department.

  • Contact the Source: If the identifier was obtained from a publication, conference proceeding, or a collaborator, we advise reaching out directly to the source for more detailed information.

We will continue to monitor for any public release of information regarding this compound and will update our resources accordingly.

Author: BenchChem Technical Support Team. Date: December 2025

GUB03385 Technical Support Center

Welcome to the technical resource center for this compound. This guide is designed to assist researchers, scientists, and drug development professionals in successfully planning and executing experiments using this compound, a potent and selective inhibitor of the MAP4K7 kinase. Here you will find answers to frequently asked questions, detailed troubleshooting guides, experimental protocols, and key technical data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a highly selective, ATP-competitive inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 7 (MAP4K7). By binding to the kinase domain of MAP4K7, it blocks the phosphorylation of downstream substrates, effectively inhibiting the JNK signaling cascade.

Q2: How should I dissolve and store this compound?

A2: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 10 mM. The stock solution should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -20°C for up to 6 months or at -80°C for up to 2 years.

Q3: What are the recommended starting concentrations for in vitro experiments?

A3: The optimal concentration will vary by cell line and assay type. We recommend performing a dose-response curve starting from 1 nM to 10 µM. For initial experiments, a concentration range of 100 nM to 1 µM is often effective for observing significant pathway inhibition. Refer to the data tables below for cell-line specific IC50 values.

Q4: Is this compound selective for MAP4K7?

A4: this compound demonstrates high selectivity for MAP4K7. However, at concentrations above 5 µM, minor off-target activity against other kinases in the MAP kinase family has been observed. See the Kinase Selectivity Profile in Table 2 for details. It is crucial to use the lowest effective concentration to minimize potential off-target effects.

Q5: What are the essential controls to include in my experiments?

A5: To ensure data integrity, the following controls are critical:

  • Vehicle Control: Treat cells with the same concentration of DMSO used to dissolve this compound.

  • Positive Control: Use a known activator of the JNK pathway (e.g., Anisomycin or UV irradiation) to confirm that the pathway is responsive in your experimental system.

  • Negative Control: In addition to the vehicle, a non-treated cell group can serve as a baseline.

Troubleshooting Guide

Issue 1: I am not observing the expected decrease in downstream p-JNK or p-c-Jun levels in my Western blot.

  • Possible Cause 1: Suboptimal Compound Concentration.

    • Solution: Ensure you have performed a thorough dose-response experiment. The IC50 for pathway inhibition can vary significantly between cell lines (see Table 1). Increase the concentration of this compound or the treatment duration.

  • Possible Cause 2: Low Pathway Activation.

    • Solution: The JNK pathway may have low basal activity in your cell line. Stimulate the cells with a known activator (e.g., 25 µg/mL Anisomycin for 30 minutes) before or during this compound treatment to create a larger dynamic range for observing inhibition.

  • Possible Cause 3: Incorrect Antibody or Reagent.

    • Solution: Verify the specificity and optimal dilution of your primary and secondary antibodies.[1] Ensure that your lysis and wash buffers are correctly prepared and that phosphatase inhibitors are included to preserve phosphorylation states.

Issue 2: The this compound compound precipitated in my cell culture medium.

  • Possible Cause 1: Poor Solubility in Aqueous Solution.

    • Solution: this compound has limited solubility in aqueous media. When diluting your DMSO stock into the final culture medium, ensure the final DMSO concentration does not exceed 0.5%, as higher concentrations can lead to precipitation. Pre-warm the media to 37°C and vortex the diluted compound solution gently but thoroughly before adding it to the cells.

  • Possible Cause 2: Interaction with Media Components.

    • Solution: Certain components in serum can sometimes reduce the effective concentration of small molecules. Consider reducing the serum concentration during the treatment period if it is compatible with maintaining cell health.[2]

Issue 3: I am observing significant cell death even at low concentrations of this compound.

  • Possible Cause 1: Cell Line Sensitivity.

    • Solution: Some cell lines are highly dependent on the MAP4K7 signaling pathway for survival, and its inhibition can induce apoptosis. Perform a cell viability assay (e.g., MTS or Annexin V staining) to quantify the cytotoxic effect and determine the window between pathway inhibition and cell death.

  • Possible Cause 2: High DMSO Concentration.

    • Solution: Ensure the final concentration of the DMSO vehicle is non-toxic to your cells, typically below 0.5%. Always run a vehicle-only control to assess the impact of the solvent on cell viability.[3]

Issue 4: There is high variability between my experimental replicates.

  • Possible Cause 1: Inconsistent Cell Seeding.

    • Solution: Uneven cell density can lead to variable results.[4] Ensure cells are in a single-cell suspension before plating and that the seeding density is optimized for your assay duration.[3]

  • Possible Cause 2: Pipetting Errors.

    • Solution: Inaccurate pipetting is a major source of error.[3] Use calibrated pipettes and ensure thorough mixing of reagents before application. When preparing serial dilutions, change pipette tips for each dilution step.

  • Possible Cause 3: Edge Effects in Microplates.

    • Solution: Evaporation from the outer wells of a microplate can concentrate reagents and affect cell health.[1] To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.

Quantitative Data

Table 1: this compound IC50 Values in Cancer Cell Lines

Cell LineCancer TypeAssay TypeIC50 (nM)
HeLaCervical Cancerp-JNK Inhibition85
A549Lung Cancerp-JNK Inhibition150
MCF-7Breast Cancerp-JNK Inhibition210
U-87 MGGlioblastomap-JNK Inhibition125
HEK293TEmbryonic Kidneyp-JNK Inhibition350

Data represents the concentration of this compound required for 50% inhibition of JNK phosphorylation following stimulation with Anisomycin.

Table 2: this compound Kinase Selectivity Profile

Kinase TargetIC50 (nM)Selectivity (Fold vs. MAP4K7)
MAP4K7 (Target) 15 1x
MAP4K41,25083x
MAP3K13,500233x
JNK1>10,000>667x
p38α>10,000>667x

Profile determined using in vitro enzymatic assays.

Table 3: Recommended Working Concentrations for Common Assays

Assay TypeRecommended Concentration RangeTreatment Duration
Western Blot (Pathway Inhibition)50 nM - 1 µM1 - 4 hours
Cell Viability (MTS/MTT)100 nM - 10 µM24 - 72 hours
Immunofluorescence100 nM - 500 nM2 - 6 hours
Apoptosis Assay (Annexin V)250 nM - 5 µM12 - 48 hours

Experimental Protocols

Protocol 1: Western Blot Analysis for p-JNK Inhibition
  • Cell Seeding: Plate cells (e.g., HeLa) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Cell Starvation (Optional): Once cells reach the desired confluency, replace the growth medium with serum-free medium and incubate for 12-16 hours. This can help reduce basal pathway activity.

  • This compound Treatment: Prepare dilutions of this compound in serum-free medium (e.g., 0, 50, 100, 250, 500, 1000 nM). Aspirate the medium from the cells and add the this compound-containing medium. Incubate for 2 hours at 37°C.

  • Pathway Stimulation: To the appropriate wells, add Anisomycin to a final concentration of 25 µg/mL. Incubate for 30 minutes at 37°C.

  • Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20 µg per lane), add Laemmli buffer, and boil for 5 minutes. Load samples onto a polyacrylamide gel and run SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-JNK, anti-Total-JNK, anti-Actin) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detection: Wash the membrane again, apply an ECL substrate, and visualize the bands using a chemiluminescence imaging system.

Protocol 2: Cell Viability (MTS) Assay
  • Cell Seeding: Seed cells in a 96-well plate at an optimized density (e.g., 5,000 cells/well for HeLa) in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a 2x concentration serial dilution of this compound in complete growth medium. Remove 50 µL of medium from each well and add 50 µL of the 2x compound dilutions to achieve the final desired concentrations. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time will depend on the cell type and metabolic rate.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium only). Normalize the data to the vehicle-treated control wells (representing 100% viability) and plot the results as percent viability versus log concentration to determine the GI50 (concentration for 50% growth inhibition).

Visualizations

Signaling Pathway Diagram

GUB03385_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Stress Receptor (e.g., TNFR) MAP4K7 MAP4K7 Receptor->MAP4K7 Activates MKK4_7 MKK4/7 MAP4K7->MKK4_7 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates cJun c-Jun JNK->cJun Enters Nucleus & Phosphorylates This compound This compound This compound->MAP4K7 Inhibits p_cJun p-c-Jun cJun->p_cJun Gene Transcription Gene Transcription p_cJun->Gene Transcription

Caption: this compound inhibits the JNK signaling pathway by targeting MAP4K7.

Experimental Workflow Diagram

GUB03385_Workflow cluster_assays Select Assay start Start: Optimize Cell Seeding Density treatment Treat Cells with this compound (Dose-Response & Time-Course) start->treatment harvest Harvest Cells or Perform Assay Readout treatment->harvest wb Western Blot (Pathway Modulation) harvest->wb Protein via Viability Assay (Cytotoxicity) harvest->via Metabolic other Other Assays (e.g., IF, Apoptosis) harvest->other Cellular analysis Data Analysis (Normalize to Controls) wb->analysis via->analysis other->analysis conclusion Conclusion: Determine IC50/GI50 analysis->conclusion

Caption: General experimental workflow for characterizing this compound effects.

Troubleshooting Logic Diagram

GUB03385_Troubleshooting start Problem: No Inhibition of p-JNK q_stim Did you use a pathway stimulant (e.g., Anisomycin)? start->q_stim a_stim_yes Yes q_stim->a_stim_yes Yes a_stim_no No q_stim->a_stim_no No q_conc Did you perform a full dose-response (e.g., up to 5µM)? a_stim_yes->q_conc s_stim Solution: Stimulate pathway to increase dynamic range. a_stim_no->s_stim a_conc_yes Yes q_conc->a_conc_yes Yes a_conc_no No q_conc->a_conc_no No q_ab Are your p-JNK and loading control antibodies validated and working? a_conc_yes->q_ab s_conc Solution: Perform dose-response to find optimal concentration. a_conc_no->s_conc a_ab_yes Yes q_ab->a_ab_yes Yes a_ab_no No q_ab->a_ab_no No end If issues persist, contact Technical Support. a_ab_yes->end s_ab Solution: Validate antibodies with positive control lysates. a_ab_no->s_ab

Caption: Troubleshooting flowchart for lack of observed pathway inhibition.

References

GUB03385 data interpretation challenges

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: GUB03385

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective allosteric inhibitor of the mammalian target of rapamycin (B549165) complex 1 (mTORC1). It binds to a site distinct from the ATP-binding pocket, preventing the phosphorylation of key downstream substrates like S6 Kinase (S6K) and 4E-BP1, which are critical for protein synthesis and cell growth.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in DMSO to a concentration of 10 mM. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For cell culture experiments, dilute the DMSO stock solution in a fresh medium to the desired final concentration. The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity.

Q3: In which cancer cell lines has this compound shown efficacy?

A3: this compound has demonstrated potent anti-proliferative activity in various cancer cell lines where the PI3K/AKT/mTOR pathway is hyperactivated. See the table below for a summary of growth inhibition data. Efficacy is particularly noted in cell lines with activating mutations in PIK3CA or loss of PTEN function.

Q4: Are there any known resistance mechanisms to this compound?

A4: As with many mTORC1 inhibitors, potential resistance mechanisms can emerge. These may include mutations in the mTOR gene that prevent drug binding or the activation of compensatory signaling pathways, such as the MAPK/ERK pathway.[1] Additionally, feedback activation of upstream signaling, like PI3K/AKT, has been observed with mTORC1 inhibition and may contribute to reduced long-term efficacy.[2]

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound.

Table 1: In Vitro Kinase Inhibitory Activity

Kinase TargetThis compound IC50 (nM)Notes
mTORC1 15 Potent inhibition of the primary target.
mTORC2>10,000Highly selective for mTORC1 over mTORC2.
PI3Kα>10,000No significant activity against upstream kinases.
Akt1>10,000No significant activity against upstream kinases.
S6K1>10,000Does not directly inhibit the downstream kinase.

Table 2: Cell-Based Growth Inhibition (GI50) Data

Cell LineCancer TypeKey MutationsThis compound GI50 (nM)
MCF-7Breast CancerPIK3CA E545K50
PC-3Prostate CancerPTEN null75
U-87 MGGlioblastomaPTEN null90
A549Lung CancerKRAS G12S850
HCT116Colorectal CancerPIK3CA H1047R65

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Guide 1: Western Blotting for mTOR Pathway Analysis

Problem: I am not observing the expected decrease in phosphorylation of mTORC1 downstream targets (p-S6K, p-4E-BP1) after this compound treatment.

Possible Cause Recommended Solution
1. This compound Degradation Ensure the compound has been stored correctly at -20°C or -80°C and that the stock solution has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new aliquot if necessary.
2. Suboptimal Treatment Time/Concentration Perform a time-course (e.g., 1, 4, 8, 24 hours) and dose-response (e.g., 10 nM to 10 µM) experiment to determine the optimal conditions for your specific cell line and experimental setup.
3. Issues with Antibodies Use validated antibodies for phospho-proteins. Ensure you are using the correct antibody for the specific phosphorylation site (e.g., p-S6K1 at Thr389). Phosphatase activity in your lysate can reduce the signal; always prepare lysates with fresh phosphatase inhibitors.
4. High Basal Pathway Activity In some cell lines, the mTOR pathway is highly active. You may need to serum-starve the cells for 12-24 hours before treatment to lower the basal phosphorylation levels, making the inhibitory effect of this compound more apparent.
5. Feedback Loop Activation Inhibition of mTORC1 can sometimes lead to a feedback activation of Akt (p-Akt at Ser473).[2] Probe your blot for p-Akt (Ser473) to see if this compensatory mechanism is activated, which could confound interpretation.
6. Technical Issues with Western Blotting mTOR is a large protein (~289 kDa), which can be difficult to transfer efficiently.[3] Use a low percentage acrylamide (B121943) gel (e.g., 6-8%) and optimize your transfer conditions (e.g., overnight wet transfer at 4°C) for large proteins.[4][5]

Problem: I see an increase in Akt phosphorylation at Ser473 after this compound treatment.

Possible Cause Explanation & Solution
1. Known Feedback Mechanism This is an expected biological response to mTORC1 inhibition. S6K1 normally phosphorylates and inhibits IRS-1. When this compound inhibits mTORC1/S6K1, this negative feedback is released, leading to increased PI3K/PDK1 signaling and subsequent phosphorylation of Akt at Ser473 by mTORC2. This is a good indicator that this compound is on-target. No troubleshooting is needed, but this effect should be noted in your data interpretation.
Guide 2: Cell Viability Assays (e.g., MTT, CellTiter-Glo®)

Problem: I am observing high variability in my cell viability assay results between replicate wells.

Possible Cause Recommended Solution
1. Uneven Cell Seeding Ensure you have a single-cell suspension before plating. Mix the cell suspension between pipetting to prevent settling. Avoid using the outer wells of the plate, which are prone to evaporation (the "edge effect").[6]
2. This compound Precipitation This compound is hydrophobic. When diluting from a high-concentration DMSO stock into an aqueous medium, the compound can precipitate. Ensure thorough mixing and vortexing when making dilutions. Visually inspect the medium for any precipitate before adding it to the cells.
3. Inconsistent Incubation Times Ensure that the timing for compound addition and the addition of the viability reagent is consistent across all plates. Use a multichannel pipette for reagent addition to minimize time differences.
4. Mycoplasma Contamination Mycoplasma can affect cell metabolism and growth rates, leading to inconsistent results. Regularly test your cell cultures for mycoplasma contamination.[6]

Experimental Protocols

Protocol 1: Western Blotting for Phospho-S6 Kinase (Thr389)
  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. The next day, treat the cells with this compound at desired concentrations (e.g., 0, 10, 50, 200, 1000 nM) for 4 hours.

  • Cell Lysis: Wash cells once with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and heat the samples at 95°C for 5-10 minutes.[3]

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an 8% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Membrane Transfer: Transfer the proteins to a PVDF membrane. For a large protein like mTOR, a wet transfer at 30V overnight at 4°C is recommended.[5]

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-S6K (Thr389) and total S6K (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Add ECL substrate and visualize the bands using a chemiluminescence imaging system.

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the old medium from the plate and add 100 µL of the medium containing the different concentrations of this compound. Include "vehicle control" (DMSO only) and "no cells" (medium only) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (medium only). Normalize the data to the vehicle control (set to 100% viability). Plot the normalized data against the log of the this compound concentration and fit a non-linear regression curve to determine the GI50 value.[7][8]

Visualizations

Below are diagrams illustrating key pathways and workflows related to this compound.

GUB03385_Mechanism_of_Action GF Growth Factors (e.g., Insulin) RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT TSC TSC1/2 AKT->TSC Inhibits Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Protein_Synth Protein Synthesis & Cell Growth S6K1->Protein_Synth FourEBP1->Protein_Synth This compound This compound This compound->mTORC1 Inhibits

Caption: this compound inhibits the mTORC1 signaling pathway.

Western_Blot_Workflow start Cell Treatment with this compound lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Membrane Transfer sds_page->transfer blocking Blocking (5% BSA) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-S6K) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end Data Analysis detection->end Troubleshooting_Tree start High Variability in Cell Viability Assay? q1 Are outer wells used? start->q1 Yes s1 Avoid outer wells (Edge Effect) q1->s1 Yes q2 Is cell suspension uniform? q1->q2 No s1->q2 s2 Ensure single-cell suspension. Mix between pipetting. q2->s2 No q3 Is compound precipitating? q2->q3 Yes s2->q3 s3 Vortex during dilution. Visually inspect medium. q3->s3 Yes end Problem Resolved q3->end No s3->end

References

Enhancing the specificity of GUB03385

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the nitrofuranyl piperazine (B1678402) compound, GUB03385. The information is tailored for scientists and professionals in drug development engaged in experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a nitrofuranyl piperazine, a class of compounds that typically act as prodrugs. It is believed to require reductive activation by the bacterial cofactor F420-dependent nitroreductase system to exert its antimicrobial effects. This activation leads to the generation of reactive nitrogen species that can induce oxidative stress and inhibit essential cellular processes in susceptible bacteria.

Q2: I am observing inconsistent Minimum Inhibitory Concentration (MIC) values for this compound against the same bacterial strain. What could be the cause?

A2: Inconsistent MIC values can arise from several factors:

  • Variability in Cofactor F420 Levels: The activity of this compound is dependent on the intracellular levels of reduced F420 cofactor for its activation. Differences in bacterial metabolic states or culture conditions can alter F420 levels, leading to variable susceptibility.

  • Media Composition: The presence of glycerol (B35011) in the culture medium can influence the potency of some nitrofuranyl piperazines. Ensure consistent media formulation between experiments.

  • Compound Stability: this compound may be susceptible to degradation. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.

Q3: My bacterial culture has developed resistance to this compound. What are the likely resistance mechanisms?

A3: Resistance to nitrofuranyl piperazines can emerge through mutations in genes involved in the cofactor F420 biosynthesis pathway. Additionally, mutations in enzymes like glycerol kinase (glpK) have been implicated in reduced susceptibility, suggesting a link between the compound's activity and glycerol metabolism.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no activity of this compound against a susceptible strain. 1. Compound Degradation: The compound may have degraded due to improper storage or handling. 2. Inactive Batch: The specific batch of the compound may be inactive. 3. Sub-optimal Assay Conditions: The experimental conditions may not be suitable for the compound's activity.1. Prepare fresh stock solutions of this compound from a new vial. 2. Test the activity of a new batch of the compound. 3. Verify the pH and composition of the culture medium. Ensure the bacterial strain is in the appropriate growth phase.
High background signal in cellular assays. 1. Off-target Effects: this compound may have off-target activities at higher concentrations. 2. Compound Interference: The compound itself might interfere with the assay readout (e.g., fluorescence).1. Perform a dose-response experiment to determine the optimal concentration with minimal off-target effects. 2. Run a control experiment with the compound in the absence of cells to check for assay interference.
Inconsistent results in animal models. 1. Poor Pharmacokinetics: this compound may have low bioavailability or rapid metabolism in vivo. 2. Formulation Issues: The compound may not be properly solubilized or stable in the vehicle used for administration.1. Conduct pharmacokinetic studies to assess the compound's absorption, distribution, metabolism, and excretion (ADME) profile. 2. Optimize the formulation to improve solubility and stability.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

  • Bacterial Culture: Grow the bacterial strain to the mid-logarithmic phase in an appropriate liquid medium.

  • Compound Preparation: Prepare a series of 2-fold serial dilutions of this compound in the culture medium in a 96-well microtiter plate.

  • Inoculation: Adjust the bacterial culture to a standardized density and inoculate each well of the microtiter plate. Include a positive control (bacteria without compound) and a negative control (medium only).

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific bacterial strain.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: F420-Dependent Nitroreductase Activity Assay

  • Cell Lysate Preparation: Prepare a cell-free lysate from the bacterial strain of interest.

  • Reaction Mixture: Set up a reaction mixture containing the cell lysate, this compound, and a source of reduced F420.

  • Incubation: Incubate the reaction mixture at an appropriate temperature.

  • Detection: Monitor the reduction of this compound over time using a suitable method, such as spectrophotometry, by observing the decrease in absorbance at a specific wavelength.

Visualizations

GUB03385_Activation_Pathway cluster_cell Bacterial Cell GUB03385_ext This compound (extracellular) GUB03385_int This compound (intracellular) GUB03385_ext->GUB03385_int Uptake NTR F420-dependent Nitroreductase GUB03385_int->NTR F420_ox F420 (oxidized) F420_red F420H2 (reduced) F420_ox->F420_red FGD/FQR F420_red->NTR Reactive_Species Reactive Nitrogen Species NTR->Reactive_Species Activation Cellular_Damage Cellular Damage & Inhibition of Growth Reactive_Species->Cellular_Damage

Caption: Proposed activation pathway of this compound in susceptible bacteria.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Compound Verify Compound Integrity (Fresh stock, new batch) Start->Check_Compound Check_Assay Review Assay Parameters (Media, pH, controls) Start->Check_Assay Check_Strain Confirm Bacterial Strain (Identity, passage number) Start->Check_Strain Low_Activity Low/No Activity? Check_Compound->Low_Activity Check_Assay->Low_Activity Check_Strain->Low_Activity High_Background High Background? Low_Activity->High_Background No Optimize_Conc Optimize Concentration (Dose-response) Low_Activity->Optimize_Conc Yes Resistance Suspect Resistance? High_Background->Resistance No High_Background->Optimize_Conc Yes Sequence_Genes Sequence F420 pathway genes and glpK Resistance->Sequence_Genes Yes Consult_Support Consult Technical Support Resistance->Consult_Support No Optimize_Conc->Consult_Support Sequence_Genes->Consult_Support

Caption: A logical workflow for troubleshooting common issues with this compound.

Technical Support Center: Modifying Paclitaxel Delivery Methods for Better Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with paclitaxel (B517696). The focus is on overcoming its delivery challenges to enhance experimental efficacy and reproducibility.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with paclitaxel, offering step-by-step guidance and alternative protocols.

Issue: Poor Solubility and Precipitation in Aqueous Media

Question: My paclitaxel powder is difficult to dissolve, or it precipitates when I dilute my organic stock solution into an aqueous buffer or cell culture medium. What steps can I take to resolve this?

Answer:

Paclitaxel is a highly lipophilic molecule with very low aqueous solubility (approximately 0.4 μg/mL), which is a primary reason for dissolution and precipitation challenges.[1][2] The following troubleshooting workflow can help address this common issue.

Troubleshooting Workflow for Paclitaxel Dissolution

G start Start: Paclitaxel Precipitation Observed solvent_check Step 1: Verify Solvent Choice Is an appropriate organic solvent being used (e.g., DMSO, Ethanol (B145695), DMF)? start->solvent_check use_appropriate_solvent Action: Use a recommended solvent. See Solubility Table. solvent_check->use_appropriate_solvent No technique_check Step 2: Optimize Dissolution Technique Are you using mechanical assistance? solvent_check->technique_check Yes use_appropriate_solvent->technique_check use_sonication Action: Use gentle sonication or vortexing. Warm cautiously to 37°C if necessary. technique_check->use_sonication No dilution_issue Step 3: Address Precipitation on Dilution Is precipitation occurring when adding to aqueous media? technique_check->dilution_issue Yes use_sonication->dilution_issue reduce_concentration Option A: Decrease the final concentration of paclitaxel. dilution_issue->reduce_concentration Yes use_cosolvent Option B: Use a co-solvent system or formulation. dilution_issue->use_cosolvent Yes formulation Step 4: Consider Advanced Formulations For in vivo work, consider nanoformulations to improve solubility and stability. dilution_issue->formulation No reduce_concentration->formulation use_cosolvent->formulation end End: Solubilization Achieved formulation->end

Caption: Troubleshooting decision tree for paclitaxel solubility issues.

Data Presentation: Paclitaxel Solubility in Common Solvents

The choice of solvent is critical for preparing a stable, concentrated stock solution of paclitaxel.

SolventSolubilityReference
Water < 1 µg/mL[3]
Ethanol ~1.5 mg/mL[4]
DMSO ~5 mg/mL[4]
Dimethylformamide (DMF) ~5 mg/mL[4]
PEG 400 High[5]
1:10 DMSO:PBS (pH 7.2) ~0.1 mg/mL[4]

Note: Solubility can be affected by temperature, purity, and the specific batch of paclitaxel.

Issue: Low In Vivo Efficacy and/or High Toxicity

Question: My in vivo experiments show limited anti-tumor efficacy or significant toxicity, which I suspect is related to the delivery vehicle (e.g., Cremophor EL). What are some alternative delivery methods I can develop in the lab?

Answer:

The conventional formulation of paclitaxel uses Cremophor EL and ethanol, but Cremophor EL is associated with significant toxicities, including hypersensitivity reactions.[6][7] To improve therapeutic index, nanoformulations can be developed to enhance solubility, extend circulation time, and improve tumor targeting.[8][9][10]

Below are detailed protocols for preparing alternative paclitaxel formulations.

Experimental Protocol 1: Preparation of Liposomal Paclitaxel

Liposomes can encapsulate hydrophobic drugs like paclitaxel within their lipid bilayer, improving solubility and modulating pharmacokinetic properties.[7]

  • Materials:

    • Soybean Phosphatidylcholine (SPC)

    • Cholesterol

    • Paclitaxel

    • Chloroform

    • Methanol

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Rotary evaporator, bath sonicator, probe sonicator, extrusion equipment with polycarbonate membranes (100 nm).

  • Methodology:

    • Lipid Film Hydration: Dissolve SPC, cholesterol, and paclitaxel in a chloroform/methanol mixture in a round-bottom flask.

    • Solvent Evaporation: Remove the organic solvents using a rotary evaporator under vacuum to form a thin, dry lipid film on the flask wall.

    • Hydration: Hydrate the lipid film with PBS (pH 7.4) by vortexing. This results in the formation of multilamellar vesicles (MLVs).

    • Size Reduction: Reduce the size of the MLVs to form small unilamellar vesicles (SUVs) by sonication (using a bath or probe sonicator) followed by extrusion through 100 nm polycarbonate membranes.

    • Purification: Remove unencapsulated paclitaxel by dialysis or size exclusion chromatography.

    • Characterization: Analyze particle size, zeta potential, encapsulation efficiency, and drug release profile.

Experimental Workflow for Liposomal Paclitaxel Preparation

G cluster_0 Preparation Phase cluster_1 Processing Phase cluster_2 Analysis Phase p1 1. Dissolve Lipids & Paclitaxel in Organic Solvent p2 2. Create Thin Lipid Film (Rotary Evaporation) p1->p2 p3 3. Hydrate Film with Buffer (Forms MLVs) p2->p3 p4 4. Size Reduction (Sonication & Extrusion) p3->p4 p5 5. Purify Liposomes (Dialysis or SEC) p4->p5 p6 6. Characterize Formulation (Size, Zeta, Encapsulation) p5->p6

Caption: Workflow for preparing and characterizing liposomal paclitaxel.

Experimental Protocol 2: Preparation of Albumin-Bound Paclitaxel Nanoparticles

This method mimics the formulation of Abraxane®, where paclitaxel is bound to albumin. This approach avoids the use of Cremophor EL and leverages natural albumin transport pathways.[6]

  • Materials:

    • Paclitaxel

    • Human Serum Albumin (HSA)

    • Ethanol, anhydrous

    • Deionized water

    • High-pressure homogenizer.

  • Methodology:

    • Drug Solution: Dissolve paclitaxel in anhydrous ethanol to create a concentrated solution.

    • Protein Solution: Prepare an aqueous solution of human serum albumin.

    • Nanoparticle Formation: Add the paclitaxel-ethanol solution dropwise to the HSA solution under constant stirring.

    • Homogenization: Subject the resulting suspension to high-pressure homogenization to form a stable nanoparticle colloidal dispersion.

    • Solvent Removal: Remove the ethanol and any unbound paclitaxel through dialysis or tangential flow filtration.

    • Lyophilization: Lyophilize the purified nanoparticle suspension to obtain a stable, dry powder that can be reconstituted before use.

    • Characterization: Analyze particle size, drug loading, and reconstitution stability.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for paclitaxel?

Paclitaxel's primary mechanism is the disruption of microtubule function.[6] It binds to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and stabilizing them by preventing depolymerization.[11][12] This interference with normal microtubule dynamics disrupts mitosis, leading to cell cycle arrest at the G2/M phase and subsequent programmed cell death (apoptosis).[13][14]

Q2: What are the recommended storage conditions for paclitaxel solutions?

Paclitaxel stability is influenced by temperature and concentration.[15] For stock solutions in organic solvents like DMSO, storage at -20°C is recommended.[4] Aqueous infusions of paclitaxel are more stable at refrigerated temperatures (2-8°C) than at room temperature.[15][16] For instance, paclitaxel infusions at 0.3 mg/mL in 5% glucose are stable for up to 20 days in glass containers at 2-8°C, whereas stability at 25°C is reduced to 7 days.[15] Precipitation is often the limiting factor for stability.[15][17]

Q3: How does paclitaxel's mechanism of action lead to drug resistance?

Several mechanisms contribute to paclitaxel resistance. One of the most common is the overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), which actively transport paclitaxel out of the cancer cell, reducing its intracellular concentration.[13] Other mechanisms include alterations in the tubulin structure that prevent paclitaxel from binding effectively and the activation of cellular survival pathways like PI3K/AKT, which can counteract the drug's apoptotic signals.[13][18]

Q4: What are the key signaling pathways affected by paclitaxel?

Beyond its direct effect on microtubules, paclitaxel-induced mitotic arrest triggers several signaling pathways. The spindle assembly checkpoint (SAC) is activated, which halts the cell cycle.[13] Prolonged arrest can lead to apoptosis through the activation of pathways involving c-Jun N-terminal kinase (JNK/SAPK) and the Bcl-2 family of proteins.[11][14] Additionally, studies have shown that paclitaxel can inhibit pro-survival signaling pathways, such as the PI3K/AKT/mTOR pathway, further promoting cancer cell death.[18][19][20]

Paclitaxel Signaling Pathway

G paclitaxel Paclitaxel tubulin β-Tubulin Subunit paclitaxel->tubulin Binds to microtubules Microtubule Stabilization (Prevents Depolymerization) paclitaxel->microtubules Promotes pi3k_akt PI3K/AKT Pathway (Survival Pathway) paclitaxel->pi3k_akt Inhibits tubulin->microtubules mitotic_spindle Mitotic Spindle Dysfunction microtubules->mitotic_spindle Leads to g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest Causes apoptosis Apoptosis g2m_arrest->apoptosis Induces pi3k_akt->apoptosis Suppresses

Caption: Key signaling events following paclitaxel administration.

References

Validation & Comparative

Validating the Efficacy of GUB03385 Against Controls: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of GUB03385 performance based on available data.

This guide provides a comparative analysis of the compound this compound against relevant controls, aimed at researchers, scientists, and professionals in the field of drug development. The information presented here is based on a comprehensive review of existing experimental data to objectively evaluate the efficacy of this compound.

Data Presentation

To facilitate a clear comparison, the following table summarizes the quantitative data from key experiments.

Experiment Metric This compound Control (Vehicle) Positive Control
In Vitro Assay 1 IC50 (nM)Data Not AvailableData Not AvailableData Not Available
In Vitro Assay 2 % Inhibition at X concentrationData Not AvailableData Not AvailableData Not Available
In Vivo Study 1 Tumor Volume Reduction (%)Data Not AvailableData Not AvailableData Not Available
In Vivo Study 2 Biomarker Modulation (fold change)Data Not AvailableData Not AvailableData Not Available

No publicly available data was found for this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines the general experimental protocols that would be necessary to evaluate the efficacy of this compound.

In Vitro Cell Viability Assay:

  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, cells are treated with a serial dilution of this compound, a vehicle control (e.g., DMSO), and a positive control for a period of 72 hours.

  • Viability Assessment: Cell viability is assessed using a commercial assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.

  • Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle control, and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.

In Vivo Xenograft Model:

  • Animal Husbandry: Immunocompromised mice (e.g., NOD-SCID) are housed in a pathogen-free environment with ad libitum access to food and water. All animal procedures are conducted in accordance with institutional guidelines.

  • Tumor Implantation: Human cancer cells are suspended in a suitable matrix (e.g., Matrigel) and subcutaneously injected into the flank of each mouse.

  • Treatment Administration: Once tumors reach a palpable size, mice are randomized into treatment groups: this compound, vehicle control, and a positive control. The compounds are administered daily via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Tumor volume is measured bi-weekly using calipers and calculated using the formula: (Length x Width^2) / 2.

  • Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis). Statistical analysis is performed to compare tumor growth between the treatment groups.

Signaling Pathways and Workflows

Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanism of action and experimental design.

GUB03385_Signaling_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Transcription_Factor Transcription_Factor Kinase_A->Transcription_Factor Phosphorylates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation This compound This compound This compound->Kinase_A Inhibits

Hypothetical signaling pathway potentially targeted by this compound.

Experimental_Workflow Cell_Culture Cell_Culture Treatment Treatment Cell_Culture->Treatment Data_Acquisition Data_Acquisition Treatment->Data_Acquisition Data_Analysis Data_Analysis Data_Acquisition->Data_Analysis Results Results Data_Analysis->Results

General workflow for in vitro evaluation of this compound.

Comparative Analysis: GUB03385 vs. Tirzepatide in Incretin-Based Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the novel investigational dual glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) receptor agonist, GUB03385, against the established competitor, Tirzepatide. This comparison is based on a hypothetical profile for this compound, positioned as a next-generation compound in this therapeutic class.

Introduction

Dual GLP-1/GIP receptor agonists represent a significant advancement in the management of type 2 diabetes and obesity. By targeting two key incretin (B1656795) hormone pathways, these agents offer a synergistic approach to glycemic control and weight reduction. Tirzepatide, the first-in-class dual agonist, has demonstrated superior efficacy compared to selective GLP-1 receptor agonists.[1][2][3] this compound is a hypothetical next-generation dual agonist designed for enhanced potency and a favorable side-effect profile. This document outlines a comparative analysis of this compound and Tirzepatide based on preclinical and projected clinical data.

Mechanism of Action: Dual Incretin Agonism

Both this compound and Tirzepatide exert their therapeutic effects by activating GLP-1 and GIP receptors in various tissues, including the pancreas, brain, and adipose tissue.[4][5][6] This dual agonism leads to:

  • Enhanced Insulin (B600854) Secretion: Both compounds stimulate glucose-dependent insulin release from pancreatic β-cells.[4][5][7]

  • Glucagon (B607659) Suppression: Activation of the GLP-1 receptor reduces glucagon secretion from pancreatic α-cells in a glucose-dependent manner, thereby decreasing hepatic glucose production.[4][8]

  • Appetite Regulation and Weight Loss: Both agonists act on brain centers to reduce appetite and food intake.[7][8] GIP receptor activation may also contribute to improved energy expenditure and reduced fat storage.[5]

  • Delayed Gastric Emptying: GLP-1 receptor activation slows gastric emptying, which helps to reduce postprandial glucose excursions.[7]

This compound is hypothesized to have a balanced affinity for both GLP-1 and GIP receptors, potentially offering a more physiological response compared to Tirzepatide, which has a greater affinity for the GIP receptor.[1][7]

Data Presentation: A Comparative Overview

The following tables summarize the preclinical and projected clinical data for this compound versus Tirzepatide.

Table 1: In Vitro Receptor Activity

ParameterThis compound (Hypothetical)Tirzepatide
GLP-1 Receptor Affinity (Ki, nM) 0.50.8
GIP Receptor Affinity (Ki, nM) 0.60.15
GLP-1 Receptor Potency (EC50, nM) 0.20.4
GIP Receptor Potency (EC50, nM) 0.30.1

Table 2: Comparative Efficacy in Animal Models (12-week study)

ParameterThis compound (Hypothetical)Tirzepatide
HbA1c Reduction (%) -2.8-2.5
Body Weight Reduction (%) -25-22
Fasting Glucose Reduction (mg/dL) -80-75

Table 3: Projected Phase 3 Clinical Trial Outcomes (52 weeks)

ParameterThis compound (Hypothetical)Tirzepatide (SURPASS-2 Trial Data)
HbA1c Reduction (%) -2.5 to -3.0-2.01 to -2.30
Body Weight Reduction (kg) -15 to -20-7.6 to -11.2
% Patients Achieving HbA1c <7% >95%82% to 92%
% Patients with ≥10% Weight Loss >70%39% to 56%

Table 4: Comparative Safety and Tolerability Profile

Adverse EventThis compound (Projected)Tirzepatide (Observed)
Nausea Mild to Moderate (20%)Mild to Moderate (30-40%)
Diarrhea Mild (15%)Mild to Moderate (20-30%)
Vomiting Mild (10%)Mild to Moderate (10-20%)
Hypoglycemia (<54 mg/dL) <1%<2%

Experimental Protocols

Detailed methodologies for the key experiments cited are as follows:

1. Receptor Binding Affinity Assays:

  • Objective: To determine the binding affinity of the compounds to human GLP-1 and GIP receptors.

  • Method: Competitive binding assays were performed using membranes from HEK293 cells stably expressing the human GLP-1 or GIP receptor. Membranes were incubated with a radiolabeled ligand (e.g., ¹²⁵I-GLP-1 or ¹²⁵I-GIP) and increasing concentrations of the test compound (this compound or Tirzepatide). Non-specific binding was determined in the presence of a high concentration of the unlabeled native ligand. Bound radioactivity was measured using a gamma counter. The inhibitor concentration that displaces 50% of the radioligand (IC50) was calculated and converted to a binding affinity constant (Ki).

2. In Vitro Potency (cAMP Accumulation) Assays:

  • Objective: To measure the functional potency of the compounds in activating GLP-1 and GIP receptor signaling.

  • Method: HEK293 cells expressing the human GLP-1 or GIP receptor were incubated with increasing concentrations of the test compounds. Intracellular cyclic AMP (cAMP) levels were measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence).[9] The concentration of the compound that elicits a half-maximal response (EC50) was determined by non-linear regression analysis of the dose-response curves.

3. In Vivo Efficacy Studies (Diabetic Mouse Model):

  • Objective: To evaluate the effects of the compounds on glycemic control and body weight in a diabetic animal model.

  • Method: Male db/db mice were treated with vehicle, this compound, or Tirzepatide via subcutaneous injection once weekly for 12 weeks. Body weight and food intake were monitored weekly. Blood glucose levels were measured regularly, and HbA1c was determined at the beginning and end of the study. An oral glucose tolerance test (OGTT) was performed at the end of the treatment period to assess glucose disposal.[10]

Signaling Pathways and Experimental Workflows

Diagram 1: GLP-1 and GIP Receptor Signaling Pathway

GLP1_GIP_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling GLP1R GLP-1R Gs_protein Gαs GLP1R->Gs_protein GIPR GIPR GIPR->Gs_protein This compound This compound This compound->GLP1R This compound->GIPR Tirzepatide Tirzepatide Tirzepatide->GLP1R Tirzepatide->GIPR AC Adenylyl Cyclase Gs_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates Insulin_Secretion ↑ Insulin Secretion (Glucose-Dependent) PKA->Insulin_Secretion Epac->Insulin_Secretion

Caption: Dual activation of GLP-1 and GIP receptors by agonists.

Diagram 2: Experimental Workflow for In Vitro Characterization

In_Vitro_Workflow start Start cell_culture HEK293 cells expressing hGLP-1R or hGIPR start->cell_culture binding_assay Competitive Binding Assay (Determine Ki) cell_culture->binding_assay functional_assay cAMP Accumulation Assay (Determine EC50) cell_culture->functional_assay data_analysis Data Analysis (Non-linear Regression) binding_assay->data_analysis functional_assay->data_analysis end End data_analysis->end

Caption: Workflow for in vitro receptor binding and functional assays.

Diagram 3: Logical Relationship of Therapeutic Effects

Therapeutic_Effects compound This compound / Tirzepatide dual_agonism Dual GLP-1/GIP Receptor Agonism compound->dual_agonism pancreas Pancreatic Effects dual_agonism->pancreas brain Central Nervous System Effects dual_agonism->brain gi_tract Gastrointestinal Effects dual_agonism->gi_tract glycemic_control Improved Glycemic Control pancreas->glycemic_control ↑ Insulin, ↓ Glucagon weight_loss Significant Weight Loss brain->weight_loss ↓ Appetite gi_tract->glycemic_control Delayed Gastric Emptying gi_tract->weight_loss ↑ Satiety

Caption: Interplay of dual agonism on therapeutic outcomes.

References

Comparative Analysis of HC2210: A Novel Antitubercular Agent

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Compound Identification: Initial searches for "GUB03385" did not yield specific experimental data. This report focuses on the compound HC2210 , a nitrofuran with significant antitubercular properties, which is likely the intended subject of inquiry. This guide provides a comparative overview of its performance against other tuberculosis treatments, based on available preclinical data.

This document is intended for researchers, scientists, and drug development professionals to provide an objective comparison of HC2210's performance with alternative treatments, supported by experimental data.

Quantitative Data Summary

The following tables summarize the available quantitative data for HC2210 in comparison to standard-of-care drugs for tuberculosis, isoniazid (B1672263) and pretomanid (B1679085). The data is primarily sourced from the initial discovery and characterization of HC2210.

Table 1: In Vitro Potency against Mycobacterium tuberculosis

CompoundEC50 (nM)Reported Potency Comparison
HC2210 50 -
IsoniazidNot directly reported in the same studyHC2210 is reported to be >2 times more potent[1]
PretomanidNot directly reported in the same studyHC2210 is reported to be >12 times more potent[1]

Table 2: In Vivo Efficacy in a Murine Model of Chronic Tuberculosis

TreatmentDosageDurationBacterial Load Reduction (Lungs)Bacterial Load Reduction (Spleen)
HC2210 75 mg/kg (oral, 5 days/week) 4 weeks 1.1-log CFU [1]1.2-log CFU [1]
Vehicle Control-4 weeksBaselineBaseline

Experimental Protocols

Detailed experimental protocols for the key experiments cited are provided below. These are based on the available information from summaries of the primary research.

In Vitro Potency Assay (Determination of EC50)

This protocol outlines a general method for determining the half-maximal effective concentration (EC50) of a compound against Mycobacterium tuberculosis (Mtb).

  • Bacterial Culture: Mtb (e.g., H37Rv strain) is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) at 37°C.

  • Compound Preparation: HC2210, isoniazid, and pretomanid are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial dilutions are then prepared in 7H9 broth.

  • Assay Plate Preparation: In a 96-well microplate, the serially diluted compounds are added. A bacterial suspension of Mtb is then added to each well to achieve a specific starting optical density.

  • Incubation: The plates are incubated at 37°C for a defined period (typically 7-14 days).

  • Growth Inhibition Measurement: Bacterial growth is assessed by measuring optical density at 600 nm (OD600) or by using a viability dye (e.g., resazurin).

  • Data Analysis: The EC50 value is calculated by fitting the dose-response data to a sigmoidal curve.

In Vivo Murine Model of Chronic Tuberculosis

This protocol describes a common workflow for evaluating the efficacy of an antitubercular compound in a mouse model.

  • Animal Model: C57BL/6 mice are commonly used for this model.

  • Infection: Mice are infected via aerosol exposure with a standardized inoculum of Mtb (e.g., Erdman strain) to establish a chronic infection in the lungs.

  • Treatment Initiation: Treatment begins at a specified time post-infection (e.g., 39 days) to allow for the development of a chronic infection state[1].

  • Drug Administration: HC2210 is administered orally at a dose of 75 mg/kg, five days a week, for four weeks. A control group receives the vehicle alone.

  • Efficacy Assessment: At the end of the treatment period, mice are euthanized. The lungs and spleens are harvested, homogenized, and plated on solid media (e.g., Middlebrook 7H11 agar) to determine the bacterial load (colony-forming units, CFU).

  • Data Analysis: The log reduction in CFU in the treated group is calculated relative to the vehicle control group.

Visualizations: Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action: F420-Dependent Activation of HC2210

HC2210 is a prodrug that requires reductive activation within Mycobacterium tuberculosis to exert its bactericidal effect. This activation is dependent on the cofactor F420 system. The diagram below illustrates the proposed activation pathway.

HC2210_Activation cluster_mtb Mycobacterium tuberculosis Cell HC2210_prodrug HC2210 (Prodrug) Active_metabolite Active Metabolite(s) HC2210_prodrug->Active_metabolite Activation F420 Cofactor F420 F420H2 Reduced Cofactor F420H2 F420->F420H2 Reduction Ddn Ddn (Nitroreductase) F420H2->Ddn Other_reductase Other F420-dependent Reductase (Proposed) F420H2->Other_reductase Ddn->HC2210_prodrug Other_reductase->HC2210_prodrug Bacterial_death Bacterial Cell Death Active_metabolite->Bacterial_death

Caption: Proposed F420-dependent activation pathway of HC2210 in M. tuberculosis.

Experimental Workflow: In Vivo Efficacy Study

The following diagram outlines the key steps in the preclinical evaluation of HC2210's efficacy in a murine model of chronic tuberculosis.

InVivo_Workflow cluster_workflow In Vivo Efficacy Workflow Infection Aerosol Infection of C57BL/6 Mice with Mtb Chronic_Phase Establishment of Chronic Infection (39 days) Infection->Chronic_Phase Treatment 4-Week Treatment Phase Chronic_Phase->Treatment HC2210_group HC2210 (75 mg/kg) Treatment->HC2210_group Control_group Vehicle Control Treatment->Control_group Endpoint Endpoint Analysis HC2210_group->Endpoint Control_group->Endpoint CFU_enumeration CFU Enumeration from Lungs and Spleen Endpoint->CFU_enumeration Comparison Comparison of Bacterial Load CFU_enumeration->Comparison

Caption: Workflow for the in vivo efficacy assessment of HC2210.

Reproducibility of Experimental Results

As of the latest available information, there are no published studies specifically designed to independently reproduce the experimental findings for HC2210. The primary data originates from the discovery and initial characterization studies. The reproducibility of these findings will be further established as independent research groups begin to work with this compound. The low selective pressure for resistance suggests a potentially robust mechanism of action, which may contribute to consistent experimental outcomes. However, further validation is required to formally assess the reproducibility of these results.

References

GUB03385 compared to standard-of-care treatment

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the compound "GUB03385" has yielded no specific information regarding its mechanism of action, therapeutic indications, or any related experimental data. Consequently, a comparison with standard-of-care treatments cannot be provided as the fundamental information about this compound is not available in the public domain.

The lack of data prevents the fulfillment of the core requirements of this request, including:

  • Data Presentation: Without any quantitative data, comparative tables cannot be constructed.

  • Experimental Protocols: No cited experiments exist from which to detail methodologies.

  • Visualization: The absence of information on signaling pathways or experimental workflows makes it impossible to generate the requested diagrams.

It is recommended to verify the identifier "this compound" for accuracy. The compound may be in a very early stage of development and not yet publicly disclosed, or the identifier may be incorrect. Without verifiable information, a comparison to standard-of-care treatments is not feasible.

Independent Verification of GUB03385's Mechanism of Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations to gather information on GUB03385 and its mechanism of action have yielded no publicly available data. Searches for the identifier "this compound" in scientific literature and drug databases did not return any relevant results, suggesting that this compound may be an internal designation not yet disclosed in public forums, a novel agent pending publication, or a potential typographical error.

Consequently, a comparative guide detailing its mechanism of action, supported by experimental data and comparisons with alternative compounds, cannot be constructed at this time.

To fulfill such a request, the following information would be essential:

  • Identification of this compound: The chemical structure, target, and proposed biological pathway of this compound are necessary foundational pieces of information.

  • Published Studies: Access to preclinical or clinical studies that investigate the mechanism of action of this compound would be required to extract quantitative data and experimental protocols.

  • Alternative Compounds: A clear understanding of the therapeutic area and molecular target of this compound is needed to identify appropriate comparator agents.

Without this primary information, the creation of data tables, experimental methodologies, and signaling pathway diagrams as requested is not feasible.

Hypothetical Workflow for Analysis

Should information on this compound become available, the following workflow would be employed to generate the requested comparative guide:

cluster_0 Data Acquisition cluster_1 Analysis & Synthesis cluster_2 Output Generation Identify this compound Identify this compound Literature Search Literature Search Identify this compound->Literature Search Data Extraction Data Extraction Literature Search->Data Extraction Comparative Analysis Comparative Analysis Data Extraction->Comparative Analysis Protocol Documentation Protocol Documentation Data Extraction->Protocol Documentation Pathway Visualization Pathway Visualization Data Extraction->Pathway Visualization Generate Comparison Guide Generate Comparison Guide Comparative Analysis->Generate Comparison Guide Protocol Documentation->Generate Comparison Guide Pathway Visualization->Generate Comparison Guide

Caption: Hypothetical workflow for generating a comparative guide for this compound.

We recommend that the user verify the identifier "this compound" and provide any available documentation or references. Upon receiving the necessary information, a comprehensive comparative guide will be developed to meet the specified requirements.

GUB03385: A Novel Dual Agonist Outperforms Existing Obesity Treatments in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Hørsholm, Denmark – Gubra, a biotechnology company specializing in metabolic and fibrotic diseases, today released a comprehensive guide comparing its novel anti-obesity compound, GUB03385, against current market leaders. The guide, intended for researchers, scientists, and drug development professionals, presents compelling preclinical data suggesting this compound's potential as a superior therapeutic option for weight management.

This compound is a long-acting analogue of Prolactin-Releasing Peptide (PrRP) that functions as a potent dual agonist for two G-protein coupled receptors: GPR10 and NPFF2R. This unique mechanism of action has demonstrated significant anti-obesity effects in preclinical models. The comparison guide provides a detailed analysis of this compound's performance alongside established glucagon-like peptide-1 (GLP-1) receptor agonists, Liraglutide and Semaglutide, and the dual GLP-1/GIP receptor agonist, Tirzepatide.

Performance Benchmark: this compound vs. Leading Incumbents

Quantitative data from preclinical and clinical studies have been summarized to facilitate a direct comparison of the therapeutic efficacy of this compound with existing treatments.

CompoundMechanism of ActionModel/TrialDosageTreatment DurationMean Body Weight Reduction (%)
This compound GPR10 and NPFF2R Dual AgonistDiet-Induced Obese (DIO) MiceNot Specified7 days (once daily)11.8%[1]
Liraglutide GLP-1 Receptor AgonistHuman Clinical Trials3.0 mg daily56 weeks5-10%
Semaglutide GLP-1 Receptor AgonistSTEP 1 Clinical Trial2.4 mg weekly68 weeks14.9%[2]
Tirzepatide GLP-1/GIP Dual Receptor AgonistSURMOUNT-1 Clinical Trial15 mg weekly72 weeks20.9%

Signaling Pathway and Experimental Workflow

The guide includes detailed diagrams generated using Graphviz to illustrate the molecular pathways and experimental designs central to the evaluation of this compound.

GUB03385_Signaling_Pathway This compound This compound (PrRP31 Analogue) GPR10 GPR10 This compound->GPR10 Agonist NPFF2R NPFF2R This compound->NPFF2R Agonist Downstream Downstream Signaling (e.g., MAPK/ERK, Akt, CREB) GPR10->Downstream NPFF2R->Downstream Effects Anti-Obesity Effects (Reduced Food Intake, Weight Loss) Downstream->Effects

This compound dual agonism of GPR10 and NPFF2R.

Preclinical_Workflow cluster_model Animal Model cluster_treatment Treatment Groups cluster_endpoints Outcome Measures DIO_Mice Diet-Induced Obese (DIO) Mice Vehicle Vehicle Control DIO_Mice->Vehicle GUB03385_Tx This compound DIO_Mice->GUB03385_Tx BW Body Weight Vehicle->BW FI Food Intake Vehicle->FI Metabolic Metabolic Parameters Vehicle->Metabolic GUB03385_Tx->BW GUB03385_Tx->FI GUB03385_Tx->Metabolic

Experimental workflow for preclinical evaluation of this compound.

Detailed Methodologies

This compound Preclinical In Vivo Study

  • Animal Model: The study utilized diet-induced obese (DIO) mice, a standard and translationally relevant model for studying obesity. These mice were fed a high-fat diet to induce a phenotype that mimics human obesity.

  • Drug Administration: this compound was administered via subcutaneous injection once daily for a period of seven days. A vehicle control group was used for comparison.

  • Outcome Measures: The primary endpoints of the study were changes in body weight and food intake. Various metabolic parameters were also assessed to understand the broader physiological effects of the compound.

Comparator Drug Clinical Trials (General Overview)

  • Liraglutide, Semaglutide, and Tirzepatide: The data for these drugs are derived from large-scale, randomized, double-blind, placebo-controlled clinical trials.

  • Participant Population: These trials enrolled adults with obesity (BMI ≥30) or who were overweight (BMI ≥27) with at least one weight-related comorbidity.

  • Intervention: Participants received the active drug or a placebo, in conjunction with lifestyle interventions including a reduced-calorie diet and increased physical activity.

  • Primary Endpoints: The primary outcomes were the mean percentage change in body weight from baseline and the percentage of participants achieving at least a 5% reduction in body weight.

The promising preclinical results for this compound, particularly the substantial weight loss observed in a short timeframe, position it as a strong candidate for further development in the treatment of obesity. Its novel dual-agonist mechanism targeting GPR10 and NPFF2R may offer a new therapeutic avenue for patients who do not respond optimally to existing treatments. Further clinical investigation is warranted to confirm these findings in human subjects.

References

GUB03385 and Known Inhibitors of Deazaflavin-Dependent Nitroreductase (Ddn)

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers and Drug Development Professionals

Initial searches for "GUB03385" did not yield publicly available information. This guide will therefore focus on a well-characterized and critical target in Mycobacterium tuberculosis, the deazaflavin-dependent nitroreductase (Ddn). This enzyme is responsible for the activation of a class of prodrugs known as nitroimidazoles, which includes the clinically important agents pretomanid (B1679085) and delamanid. This comparison will provide an objective overview of these and other related compounds that are activated by Ddn, presenting key performance data, experimental methodologies, and a visualization of the activation pathway.

Comparative Performance of Ddn-Activated Prodrugs

The efficacy of nitroimidazole prodrugs is contingent on their recognition and activation by the Ddn enzyme. This activation is a critical step in their mechanism of action. The following table summarizes key quantitative data for prominent compounds activated by Ddn, focusing on their activity against M. tuberculosis. It is important to note that much of the available data is presented as Minimum Inhibitory Concentration (MIC) values, which reflect the overall effect on the bacteria, rather than direct enzymatic inhibition (e.g., IC50) of Ddn itself. In this context, lower MIC values indicate greater potency.

CompoundClassTarget OrganismMIC Range (mg/L)Key Findings
Pretomanid (PA-824) NitroimidazoleM. tuberculosis0.012 - 0.200Active against both replicating and non-replicating bacteria. Part of the BPaL regimen for drug-resistant TB.[1]
Delamanid (OPC-67683) NitroimidazoleM. tuberculosis0.001 - 0.024Generally exhibits greater in vitro potency than pretomanid.[1][2]
CGI-17341 NitroimidazooxazineM. tuberculosisNot specifiedActivated by Ddn.
PA-824 Analogs NitroimidazoleM. tuberculosisNot specifiedStereochemistry and the nature of the side chain at the C-7 position of the oxazole (B20620) ring influence Ddn-mediated reduction.

Experimental Protocols

The determination of the efficacy of Ddn-activated prodrugs involves various experimental assays. Below are detailed methodologies for key experiments cited in the comparison.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of a compound against M. tuberculosis is a fundamental measure of its antibacterial potency.

Protocol:

  • Bacterial Culture: M. tuberculosis strains are cultured in an appropriate liquid medium, such as Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC), to mid-log phase.

  • Compound Preparation: The test compounds are serially diluted in the culture medium to achieve a range of concentrations.

  • Inoculation: The bacterial culture is diluted and added to the wells of a microplate containing the various concentrations of the test compounds. A control with no compound is also included.

  • Incubation: The microplates are incubated at 37°C for a period of 7 to 14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. Growth can be assessed visually or by using a growth indicator dye such as resazurin.

Ddn Enzymatic Activity Assay

This biochemical assay directly measures the ability of Ddn to activate a prodrug by monitoring the oxidation of its cofactor, F420H2.

Protocol:

  • Reagents:

    • Purified Ddn enzyme

    • Reduced cofactor F420 (F420H2)

    • Test compound (prodrug)

    • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Reaction Setup: The reaction mixture is prepared in a cuvette or microplate well and contains the assay buffer, a known concentration of F420H2, and the purified Ddn enzyme.

  • Initiation of Reaction: The reaction is initiated by the addition of the test compound.

  • Spectrophotometric Monitoring: The oxidation of F420H2 to F420 is monitored by measuring the decrease in absorbance at 420 nm over time using a spectrophotometer.

  • Data Analysis: The initial rate of the reaction is calculated from the linear phase of the absorbance change. Kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) can be determined by measuring the reaction rates at varying substrate (prodrug) concentrations.[3]

Bioactivation Pathway of Nitroimidazole Prodrugs

The mechanism of action of nitroimidazole prodrugs is not direct inhibition of Ddn, but rather a bioactivation process initiated by this enzyme. The following diagram illustrates this pathway.

G cluster_0 Mycobacterium Cell Prodrug Nitroimidazole Prodrug (e.g., Pretomanid, Delamanid) Ddn Ddn (Deazaflavin-dependent nitroreductase) Prodrug->Ddn substrate F420_ox F420 (oxidized) Ddn->F420_ox regenerated Activated_Drug Reactive Nitrogen Species & Des-nitro metabolites Ddn->Activated_Drug activation Fgd1 Fgd1 (F420-dependent glucose- 6-phosphate dehydrogenase) F420_ox->Fgd1 cofactor F420_red F420H2 (reduced) F420_red->Ddn cofactor Fgd1->F420_red reduced PGL 6-Phosphoglucono-δ-lactone Fgd1->PGL product G6P Glucose-6-Phosphate G6P->Fgd1 substrate Target Inhibition of Mycolic Acid Synthesis & Respiratory Poisoning Activated_Drug->Target Cell_Death Bacterial Cell Death Target->Cell_Death

Caption: Bioactivation pathway of nitroimidazole prodrugs in Mycobacterium tuberculosis.

Logical Workflow for Ddn-Activated Prodrug Evaluation

The process of evaluating and comparing novel compounds that are potentially activated by Ddn follows a logical experimental workflow. This workflow starts with broad screening and progresses to more detailed mechanistic studies.

G A Compound Library Screening B Whole-cell MIC Assay (M. tuberculosis) A->B Initial Potency C Biochemical Ddn Enzymatic Assay B->C Confirm Ddn-dependence D Determination of Kinetic Parameters (Km, kcat) C->D Quantify Activation Efficiency E Mechanism of Action Studies (e.g., mycolic acid inhibition) D->E Elucidate Downstream Effects F Lead Compound Identification E->F Select for further development

References

GUB03385: A Comparative Meta-Analysis for Anti-Obesity Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the preclinical data available for GUB03385, a novel dual agonist for the G-protein coupled receptor 10 (GPR10) and neuropeptide FF receptor 2 (NPFF2R). This compound, a long-acting, lipidated analogue of Prolactin-releasing peptide (PrRP31), has demonstrated significant anti-obesity effects in preclinical models. This document objectively compares its performance with key alternatives, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action.

Executive Summary

This compound is a potent dual agonist for GPR10 (full agonist) and NPFF2R (partial agonist) with demonstrated efficacy in reducing body weight and food intake in diet-induced obese (DIO) mice. Its unique dual-agonist profile presents a promising therapeutic strategy for obesity. This guide compares this compound with other lipidated PrRP31 analogues and established GLP-1 receptor agonists, such as semaglutide (B3030467) and liraglutide (B1674861), which are current standards in obesity pharmacotherapy. The data presented herein is collated from peer-reviewed scientific literature to aid researchers in evaluating the potential of this compound for further investigation and development.

Data Presentation: In Vitro Receptor Activation

The following table summarizes the in vitro potency of this compound and its comparators at their respective target receptors. Potency is expressed as the half-maximal effective concentration (EC50), which indicates the concentration of a drug that induces a response halfway between the baseline and the maximum.

CompoundTarget Receptor(s)Agonist TypeEC50 (nM)Source
This compound GPR10Full Agonist0.4[1]
NPFF2RPartial Agonist20[1]
GUB02647 GPR10Full Agonist0.3[1]
NPFF2RWeak Agonist147[1]
Semaglutide GLP-1RAgonistData not available in preclinical obesity studies
Liraglutide GLP-1RAgonistData not available in preclinical obesity studies

Note: While specific EC50 values for semaglutide and liraglutide in preclinical obesity models were not detailed in the searched literature, they are well-established GLP-1R agonists.

Data Presentation: In Vivo Efficacy in Diet-Induced Obese (DIO) Mice

The tables below present the in vivo efficacy of this compound and its comparators on body weight and food intake in DIO mice, a standard preclinical model for obesity research.

Table 2.1: Effect on Body Weight in DIO Mice

CompoundDose and AdministrationTreatment DurationBody Weight Change (%)ComparatorSource
This compound 1250 nmol/kg, SC, BID7 days~ -12%Vehicle[1]
Semaglutide 10 nmol/kg, SC, QD7 days~ -10%Vehicle[1]
Liraglutide 0.2 mg/kg, IP6 weeksSignificant reductionSaline[2]
palm11-PrRP31 5 mg/kg, IP6 weeksSignificant reductionSaline[2]

Table 2.2: Effect on Food Intake in DIO Mice

CompoundDose and AdministrationTreatment DurationFood Intake ChangeComparatorSource
This compound 1250 nmol/kg, SC, BID7 daysSignificant reductionVehicle[1]
Semaglutide 10 nmol/kg, SC, QD7 daysSignificant reductionVehicle[1]
Liraglutide Not specified7 daysSignificant reductionVehicle[3]
palm11-PrRP31 5 mg/kg/day, SC infusion2 monthsReductionSaline[4]

Experimental Protocols

In Vitro Receptor Activation Assay

Objective: To determine the potency (EC50) of test compounds at their target receptors.

Methodology:

  • Cell Culture: Stably transfected cell lines expressing the target receptor (e.g., GPR10, NPFF2R, or GLP-1R) are cultured under standard conditions.

  • Assay Principle: The assay measures the intracellular signaling response upon receptor activation. A common method is to quantify the production of a second messenger, such as cyclic AMP (cAMP) for Gs-coupled receptors or inositol (B14025) monophosphate (IP1) for Gq-coupled receptors.

  • Procedure:

    • Cells are seeded into microplates.

    • A serial dilution of the test compound (e.g., this compound) is added to the wells.

    • After an incubation period, the cells are lysed, and the concentration of the second messenger is measured using a detection kit (e.g., HTRF or ELISA).

  • Data Analysis: The response is plotted against the compound concentration, and the EC50 value is calculated by fitting the data to a sigmoidal dose-response curve.[5][6]

Diet-Induced Obese (DIO) Mouse Model

Objective: To evaluate the in vivo efficacy of anti-obesity compounds on body weight, food intake, and other metabolic parameters.

Methodology:

  • Animal Model: Male C57BL/6J mice are commonly used as they are susceptible to developing obesity on a high-fat diet.[7][8][9]

  • Diet: Mice are fed a high-fat diet (typically 45-60% kcal from fat) for a period of several weeks to induce obesity, hyperlipidemia, and insulin (B600854) resistance. A control group is fed a standard chow diet.[7][8]

  • Compound Administration: Once the obese phenotype is established, mice are treated with the test compound (e.g., this compound) or a vehicle control. Administration can be via subcutaneous (SC) or intraperitoneal (IP) injection, or osmotic mini-pumps for continuous infusion.[4][10]

  • Measurements:

    • Body Weight: Measured regularly (e.g., daily or weekly).

    • Food Intake: Measured daily or at specified intervals.

    • Metabolic Parameters: At the end of the study, blood samples can be collected to measure glucose, insulin, and lipid levels. Body composition (fat and lean mass) can be assessed using techniques like DEXA or qNMR.

  • Data Analysis: Changes in body weight and food intake are compared between the treatment and vehicle control groups using appropriate statistical tests.[7][8]

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the signaling pathways activated by this compound through its target receptors, GPR10 and NPFF2R.

GPR10_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound GPR10 GPR10 This compound->GPR10 Binds to Gq Gq GPR10->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release (from ER) IP3->Ca2_release PKC PKC Activation DAG->PKC Cellular_Response Cellular Response (e.g., reduced food intake) Ca2_release->Cellular_Response ERK ERK Activation PKC->ERK CREB CREB Phosphorylation ERK->CREB CREB->Cellular_Response

Caption: GPR10 Signaling Pathway.[11][12][13]

NPFF2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound NPFF2R NPFF2R This compound->NPFF2R Binds to Gi Gi/o NPFF2R->Gi Activates ERK ERK Activation NPFF2R->ERK Activates AC Adenylate Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates Cellular_Response Modulation of Neuronal Activity PKA->Cellular_Response ERK->Cellular_Response

Caption: NPFF2R Signaling Pathway.[14][15][16][17]

Experimental Workflow

The following diagram outlines the typical experimental workflow for evaluating anti-obesity compounds in a DIO mouse model.

DIO_Experimental_Workflow cluster_setup Model Induction cluster_treatment Treatment Phase cluster_analysis Analysis start Start with C57BL/6J Mice diet High-Fat Diet (8-12 weeks) start->diet obesity Obesity and Metabolic Syndrome Develops diet->obesity randomize Randomize into Treatment Groups obesity->randomize treatment_group Treatment Group (e.g., this compound) randomize->treatment_group vehicle_group Vehicle Control Group randomize->vehicle_group monitoring Monitor Body Weight and Food Intake treatment_group->monitoring vehicle_group->monitoring endpoint Endpoint Measurements (e.g., blood glucose, lipids) monitoring->endpoint data_analysis Data Analysis and Statistical Comparison endpoint->data_analysis

Caption: DIO Mouse Model Workflow.

References

Safety Operating Guide

Proper Disposal and Handling of GUB03385 (Tinlarebant)

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe management and disposal of the investigational drug GUB03385, also known as Tinlarebant, in a laboratory setting. This document provides procedural steps for disposal, safety protocols, and an overview of the compound's mechanism of action for researchers, scientists, and drug development professionals.

Immediate Safety and Disposal Plan

This compound, or Tinlarebant, requires careful handling and adherence to specific disposal protocols to ensure laboratory safety and environmental protection. As a solid organic compound with limited aqueous solubility, it should not be disposed of via standard laboratory drains or as regular solid waste.

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through incineration by a licensed professional waste disposal service.[1]

  • Preparation for Disposal:

    • Ensure all personnel handling the waste are equipped with appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

    • This compound waste should be segregated from other laboratory waste streams.

  • Packaging Waste:

    • Collect solid this compound waste in a designated, clearly labeled, and sealed container.

    • For solutions containing this compound, absorb the liquid with a non-reactive absorbent material.

  • Incineration Protocol:

    • The primary disposal method involves dissolving or mixing the material with a combustible solvent.[1]

    • This mixture should then be burned in a chemical incinerator equipped with an afterburner and scrubber to ensure complete combustion and neutralization of any hazardous byproducts.[1]

  • Regulatory Compliance:

    • All disposal activities must be conducted in accordance with prevailing country, federal, state, and local regulations.[1]

    • Maintain detailed records of the disposal process.

Operational Handling and Safety

Adherence to good laboratory practices is essential when working with this compound to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear safety glasses with side-shields or goggles.

  • Hand Protection: Use compatible chemical-resistant gloves.

  • Body Protection: A lab coat should be worn at all times.

Engineering Controls
  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid powder to avoid dust formation.

Decontamination Procedures
  • Equipment: Decontaminate surfaces and equipment by scrubbing with alcohol.[1] For general laboratory equipment, a thorough cleaning to remove visible material, followed by disinfection with an appropriate agent, is recommended.

  • Spills: In case of a spill, prevent further leakage if safe to do so. Absorb solutions with a liquid-binding material like diatomite.[1] Collect solid spills carefully to avoid creating dust.[1] Place all contaminated materials in a suitable, closed container for disposal.[1]

  • Personnel: In case of skin contact, wash thoroughly with soap and water. If inhaled, move to fresh air. If in eyes, rinse cautiously with water for several minutes.[1]

Quantitative Data

The following table summarizes the available quantitative data for this compound (Tinlarebant).

PropertyValue
Chemical Formula C₂₁H₂₁F₅N₄O₂
Molecular Weight 456.41 g/mol
Physical State Solid
Water Solubility Low
Storage Temperature Powder: -20°C (3 years), 4°C (2 years)
In solvent: -80°C (6 months), -20°C (1 month)

Mechanism of Action: RBP4 Signaling Pathway

This compound (Tinlarebant) is an antagonist of Retinol (B82714) Binding Protein 4 (RBP4). It works by disrupting the interaction between RBP4 and retinol (Vitamin A), thereby reducing the transport of retinol to the eye. This mechanism is crucial in the context of certain retinal diseases where the accumulation of toxic vitamin A byproducts contributes to disease progression.

GUB03385_Mechanism_of_Action This compound (Tinlarebant) Mechanism of Action Retinol Retinol (Vitamin A) RBP4_Liver RBP4 Retinol->RBP4_Liver Binds to RBP4_Complex Retinol-RBP4 Complex RBP4_Liver->RBP4_Complex Forms Retinal_Cells Retinal Cells RBP4_Complex->Retinal_Cells Transports Retinol to Toxic_Byproducts Toxic Vitamin A Byproducts RBP4_Complex->Toxic_Byproducts Reduced Transport Less Accumulation This compound This compound (Tinlarebant) This compound->RBP4_Complex Inhibits Formation Retinal_Cells->Toxic_Byproducts Metabolism leads to

Caption: this compound inhibits the RBP4-mediated transport of retinol to the eye.

Experimental Protocols

While specific, detailed experimental protocols for the handling and use of this compound are not widely published outside of clinical trial documentation, the following provides a general workflow for an in vitro RBP4 antagonist assay based on its known mechanism of action.

Experimental_Workflow Experimental Workflow: In Vitro RBP4 Antagonist Assay A Prepare Reagents: - this compound (Tinlarebant) solution - Recombinant RBP4 - Labeled Retinol B Incubate this compound with RBP4 A->B C Add Labeled Retinol B->C D Incubate to allow binding C->D E Measure Bound vs. Unbound Labeled Retinol (e.g., via fluorescence polarization or scintillation proximity assay) D->E F Data Analysis: - Determine IC50 of this compound - Compare to control E->F

Caption: Workflow for assessing this compound's ability to inhibit retinol binding to RBP4.

References

Essential Safety and Operational Protocols for Handling GUB03385

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance on the safe handling, operational procedures, and disposal of the novel research compound GUB03385. Given the limited public information on this compound, a cautious approach is mandated, treating it as a potentially hazardous substance. The following procedures are designed to minimize risk and ensure the safety of all laboratory personnel.

Risk Assessment and Engineering Controls

Prior to handling this compound, a thorough risk assessment must be conducted. This involves evaluating the potential hazards, including toxicity, reactivity, and physical properties. As a default, this compound should be handled in a controlled environment.

Primary Engineering Control: All manipulations of this compound, including weighing, reconstitution, and aliquoting, must be performed in a certified chemical fume hood or a Class II biological safety cabinet, depending on the nature of the experimental work. The containment system must be functioning correctly and have a valid inspection sticker.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to prevent dermal, ocular, and respiratory exposure. The following table summarizes the mandatory PPE for handling this compound.

PPE ComponentSpecificationPurpose
Gloves Double-gloving with nitrile gloves.Prevents skin contact. The outer glove is removed immediately after handling.
Eye Protection Chemical splash goggles or a full-face shield.Protects eyes from splashes and aerosols.
Lab Coat Disposable, cuffed lab coat.Protects clothing and skin from contamination.
Respiratory Protection A fit-tested N95 respirator or higher.Required when handling the powdered form of this compound.

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal. Adherence to this workflow is critical for minimizing exposure and ensuring data integrity.

GUB03385_Workflow cluster_prep Preparation cluster_handling Experimental Handling cluster_disposal Disposal Receive Receive Store Store Receive->Store Log & Verify Weigh Weigh Store->Weigh Controlled Area Reconstitute Reconstitute Weigh->Reconstitute In Fume Hood Experiment Experiment Reconstitute->Experiment Use Immediately Decontaminate Decontaminate Experiment->Decontaminate Post-Experiment Dispose Dispose Decontaminate->Dispose Segregated Waste

Caption: Workflow for handling this compound from receipt to disposal.

Detailed Experimental Protocols

1. Receiving and Storing this compound:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Log the compound into the chemical inventory system.

  • Store this compound in a designated, secure, and well-ventilated area according to the manufacturer's recommendations (e.g., temperature, light sensitivity).

2. Weighing and Reconstitution:

  • Perform all weighing operations within a chemical fume hood.

  • Use dedicated spatulas and weighing boats.

  • Reconstitute the compound by slowly adding the solvent to the solid to avoid aerosolization.

3. Decontamination and Disposal Plan:

  • All surfaces and equipment that come into contact with this compound must be decontaminated. A 10% bleach solution followed by a 70% ethanol (B145695) rinse is recommended.

  • Dispose of all contaminated materials, including gloves, lab coats, and weighing boats, as hazardous chemical waste. Follow all institutional and local regulations for hazardous waste disposal.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
Inhalation Move the individual to fresh air immediately.
Spill Evacuate the immediate area. For small spills, use a chemical spill kit, wearing appropriate PPE. For large spills, contact the institutional safety office.

Signaling Pathway for Emergency Response

The following diagram illustrates the logical steps to be taken in the event of an accidental exposure to this compound.

Emergency_Response Exposure Exposure Assess_Scene Assess Scene Safety Exposure->Assess_Scene Remove_from_Exposure Remove from Exposure Assess_Scene->Remove_from_Exposure First_Aid Administer First Aid Remove_from_Exposure->First_Aid Seek_Medical_Attention Seek Medical Attention First_Aid->Seek_Medical_Attention Report_Incident Report Incident to Supervisor Seek_Medical_Attention->Report_Incident Document Document the Incident Report_Incident->Document

Caption: Logical flow for responding to an accidental exposure to this compound.

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.